Product packaging for Aminoacetamidine dihydrochloride(Cat. No.:CAS No. 82102-87-2)

Aminoacetamidine dihydrochloride

Cat. No.: B2979834
CAS No.: 82102-87-2
M. Wt: 146.02
InChI Key: ZZJWOAXQLNTQHY-UHFFFAOYSA-N
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Description

Aminoacetamidine dihydrochloride is a useful research compound. Its molecular formula is C2H9Cl2N3 and its molecular weight is 146.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H9Cl2N3 B2979834 Aminoacetamidine dihydrochloride CAS No. 82102-87-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.2ClH/c3-1-2(4)5;;/h1,3H2,(H3,4,5);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJWOAXQLNTQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82102-87-2
Record name 2-aminoethanimidamide dihydrochloride
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Foundational & Exploratory

What is the chemical structure of Aminoacetamidine dihydrochloride?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Aminoacetamidine Dihydrochloride, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of specific data for the dihydrochloride salt, this guide focuses on the core chemical entity, 2-aminoethanimidamide, and leverages data from its closely related dihydrobromide salt to provide a comprehensive profile.

Chemical Structure and Identification

The chemical structure of the core molecule, 2-aminoethanimidamide (also known as 2-amino-acetamidine), is characterized by an acetamidine group with a primary amine substituent on the methyl group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen centers.

IUPAC Name: 2-aminoethanimidamide;dihydrochloride CAS Number: 82102-87-2 Parent Compound CAS: 27757-71-7 (2-aminoethanimidamide)

The structure of the protonated form as the dihydrochloride salt is as follows:

Physicochemical Properties

PropertyValueCitation
Molecular Formula C₂H₉Br₂N₃
Molecular Weight 234.92 g/mol
Melting Point 227-232 °C[1][2]
Solubility Slightly soluble in DMSO and Water[1][2]
Appearance Pale Yellow to Light Brown Solid[1][2]
Storage Temperature -20°C[1][2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the preparation of related aminoacetamide and amidine derivatives. A common approach involves the amination of a suitable precursor followed by conversion to the amidine.

Illustrative Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from a protected glycine derivative. This workflow is based on analogous reactions reported for similar compounds and serves as a representative guide.[3][4]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amidine Formation (Pinner Reaction) cluster_3 Step 4: Ammonolysis A N-protected Glycine C N-protected 2-aminoacetamide A->C Coupling Agent B Amine Source (e.g., NH3) B->C D 2-aminoacetamide C->D Deprotection Reagent E Nitrile Precursor (from 2-aminoacetamide) D->E Conversion G Imino Ether Intermediate E->G F Alcohol (e.g., EtOH), HCl F->G I This compound G->I H Ammonia H->I

A plausible synthetic workflow for this compound.
General Experimental Considerations:

  • Step 1: Amide Formation: An N-protected glycine, such as Boc-glycine or Cbz-glycine, can be reacted with an ammonia source in the presence of a coupling agent (e.g., DCC, HATU) to form the corresponding N-protected 2-aminoacetamide.[3]

  • Step 2: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield 2-aminoacetamide.

  • Step 3 & 4: Pinner Reaction and Ammonolysis: A more direct, albeit potentially challenging route for amidine synthesis is the Pinner reaction. This would involve the conversion of the amide to a nitrile, which is then treated with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride. Subsequent treatment of this intermediate with ammonia would yield the target aminoacetamidine, which can then be isolated as the dihydrochloride salt.

Note: These steps are illustrative and would require significant optimization and characterization at each stage. Researchers should consult the primary literature for detailed procedures on related transformations.

Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action data for this compound are not well-established in the scientific literature. However, the broader class of acetamide derivatives is known to exhibit a wide range of pharmacological activities.[5]

Acetamide-containing compounds have been investigated for their potential as:

  • Anti-inflammatory agents[6]

  • Antimicrobial agents[7]

  • Analgesics[8]

  • Anticonvulsants[5]

The biological effects of these molecules are highly dependent on the overall molecular structure and the nature of other functional groups present. The presence of the highly basic amidine group in aminoacetamidine suggests it may interact with biological targets that have negatively charged residues or pockets.

Further research is required to elucidate the specific biological profile of this compound. Initial screening in relevant biological assays would be a necessary first step to determine its potential therapeutic applications.

Conclusion

This compound is a small molecule with a well-defined chemical structure. While specific experimental data, particularly regarding its synthesis and biological activity, are sparse, its structural relationship to other pharmacologically active acetamide and amidine derivatives suggests it may be of interest for further investigation. This guide provides a foundational understanding of its chemical properties, based on its dihydrobromide salt, and outlines a plausible synthetic strategy to encourage further research into this compound. Researchers are advised to use the information presented herein as a starting point for their own detailed experimental investigations.

References

An In-depth Technical Guide to the Synthesis of Aminoacetamidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for aminoacetamidine dihydrochloride, a compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process beginning with the protection of the amino group of a readily available precursor, followed by the formation of the amidine functional group via the Pinner reaction, and concluding with deprotection to yield the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Overview of the Synthesis Pathway

The most viable and frequently cited method for the synthesis of this compound involves a three-step process starting from aminoacetonitrile. Due to the reactive nature of the primary amine in the starting material, a protection-deprotection strategy is employed to ensure the selective reaction of the nitrile group. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

The overall synthesis can be summarized as follows:

  • N-Boc Protection: The amino group of aminoacetonitrile is protected using di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-aminoacetonitrile.

  • Pinner Reaction: The N-Boc-aminoacetonitrile undergoes a Pinner reaction. It is first treated with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield N-Boc-aminoacetamidine hydrochloride.

  • Deprotection: The Boc protecting group is removed from N-Boc-aminoacetamidine hydrochloride under acidic conditions to afford the final product, this compound.

Precursors and Key Intermediates

The primary precursors and key intermediates in this synthesis pathway are outlined in the table below.

Compound Name Structure Role Notes
AminoacetonitrileH₂NCH₂CNStarting MaterialA readily available bifunctional molecule.
Di-tert-butyl dicarbonate ((Boc)₂O)(CH₃)₃COCO)₂OProtecting AgentUsed for the N-Boc protection of the primary amine.
N-Boc-aminoacetonitrile(CH₃)₃COCONHCH₂CNProtected IntermediateThe substrate for the Pinner reaction.
Ethyl N-Boc-aminoacetimidate hydrochloride[(CH₃)₃COCONHCH₂C(=NH₂)OEt]⁺Cl⁻Pinner Salt IntermediateFormed in the first step of the Pinner reaction.
N-Boc-aminoacetamidine hydrochloride[(CH₃)₃COCONHCH₂C(=NH₂)NH₂]⁺Cl⁻Protected ProductThe product of the Pinner reaction.
This compound[H₃N⁺CH₂C(=NH₂)NH₂]²⁺ 2Cl⁻Final ProductAlso known as glycinamidine dihydrochloride.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis. These protocols are based on established procedures for N-Boc protection, the Pinner reaction, and deprotection of similar substrates.

Step 1: Synthesis of N-Boc-aminoacetonitrile

Reaction: H₂NCH₂CN + (Boc)₂O → (CH₃)₃COCONHCH₂CN + CO₂ + (CH₃)₃COH

Methodology:

  • Dissolve aminoacetonitrile hydrochloride in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to neutralize the hydrochloride and free the amine.

  • Cool the reaction mixture in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-aminoacetonitrile.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of N-Boc-aminoacetamidine hydrochloride via Pinner Reaction

Reaction:

  • (CH₃)₃COCONHCH₂CN + EtOH + HCl → [(CH₃)₃COCONHCH₂C(=NH₂)OEt]⁺Cl⁻

  • [(CH₃)₃COCONHCH₂C(=NH₂)OEt]⁺Cl⁻ + NH₃ → [(CH₃)₃COCONHCH₂C(=NH₂)NH₂]⁺Cl⁻ + EtOH

Methodology:

  • Dissolve N-Boc-aminoacetonitrile in anhydrous ethanol in a flask equipped with a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours, during which the Pinner salt will precipitate.

  • Isolate the precipitated ethyl N-Boc-aminoacetimidate hydrochloride by filtration under anhydrous conditions and wash with cold anhydrous ether.

  • Suspend the Pinner salt in a solution of anhydrous ethanol.

  • Cool the suspension to 0°C and bubble anhydrous ammonia gas through it until the solution is saturated.

  • Stir the reaction mixture at room temperature for several hours. Ammonium chloride will precipitate.

  • Filter off the ammonium chloride.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-aminoacetamidine hydrochloride.

Step 3: Synthesis of this compound (Deprotection)

Reaction: [(CH₃)₃COCONHCH₂C(=NH₂)NH₂]⁺Cl⁻ + 2HCl → [H₃N⁺CH₂C(=NH₂)NH₂]²⁺ 2Cl⁻ + CO₂ + (CH₃)₂C=CH₂

Methodology:

  • Dissolve the crude N-Boc-aminoacetamidine hydrochloride in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble dry HCl gas through the methanolic solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a cold non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of amidine hydrochlorides via the Pinner reaction, based on analogous procedures for simple nitriles. Actual yields for the synthesis of this compound may vary.

Reaction Step Reactants Product Typical Yield Purity
N-Boc ProtectionAminoacetonitrile, (Boc)₂ON-Boc-aminoacetonitrile85-95%>95% after chromatography
Pinner Reaction & AmmonolysisN-Boc-aminoacetonitrile, EtOH, HCl, NH₃N-Boc-aminoacetamidine HCl60-80%>90% crude
DeprotectionN-Boc-aminoacetamidine HCl, HClThis compound>90%>98% after washing

Visualizations

Synthesis Pathway

Synthesis_Pathway Aminoacetonitrile Aminoacetonitrile NBocAminoacetonitrile N-Boc-aminoacetonitrile Aminoacetonitrile->NBocAminoacetonitrile (Boc)₂O, Base PinnerSalt Ethyl N-Boc-aminoacetimidate hydrochloride (Pinner Salt) NBocAminoacetonitrile->PinnerSalt EtOH, HCl (anhydrous) NBocAmidine N-Boc-aminoacetamidine hydrochloride PinnerSalt->NBocAmidine NH₃ (anhydrous) FinalProduct Aminoacetamidine dihydrochloride NBocAmidine->FinalProduct HCl

Caption: Synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_protection Step 1: N-Boc Protection cluster_pinner Step 2: Pinner Reaction cluster_deprotection Step 3: Deprotection p1 Dissolve Aminoacetonitrile p2 Add Base & (Boc)₂O p1->p2 p3 Reaction & Monitoring p2->p3 p4 Workup & Purification p3->p4 pi1 Form Pinner Salt (EtOH, HCl) p4->pi1 N-Boc-aminoacetonitrile pi2 Isolate Pinner Salt pi1->pi2 pi3 Ammonolysis (NH₃ in EtOH) pi2->pi3 pi4 Isolate Protected Amidine pi3->pi4 d1 Dissolve Protected Amidine pi4->d1 N-Boc-aminoacetamidine HCl d2 Add HCl d1->d2 d3 Precipitation d2->d3 d4 Isolate & Dry Final Product d3->d4

Caption: Experimental workflow for the synthesis of this compound.

Physical and chemical properties of Aminoacetamidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetamidine, also known as glycinamidine or 2-aminoethanimidamide, is the simplest alpha-amino amidine. As a dihydrochloride salt, it is expected to be a more stable and water-soluble form. The amidine functional group is a key structural motif in many biologically active compounds, recognized for its strong basicity and ability to participate in hydrogen bonding.[1][2] This makes aminoacetamidine dihydrochloride a molecule of interest for researchers in medicinal chemistry and drug development as a potential building block or pharmacophore.

Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes expected properties based on the structural analogue, 2-amino-N-(2-aminoethyl)acetamide dihydrochloride, and general knowledge of similar small organic molecules.[3]

PropertyExpected Value/InformationSource/Justification
Molecular Formula C₂H₉Cl₂N₃Based on the structure of aminoacetamidine with two hydrochloride counter-ions.
Molecular Weight 146.02 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for simple amine hydrochloride salts.[4][5]
Melting Point >200 °C (with decomposition)Expected for a small molecule dihydrochloride salt. Specific value is not available.
Boiling Point Not applicable (decomposes)Salts of small organic molecules typically decompose before boiling.
Solubility Highly soluble in water. Soluble in polar protic solvents like ethanol and methanol. Sparingly soluble to insoluble in non-polar organic solvents.The dihydrochloride salt form significantly increases polarity and water solubility.[6][7] DMSO is also a likely solvent.[7]
pKa The amidine group is expected to have a pKa in the range of 10-12. The primary amine is expected to have a pKa around 8-9.Amidines are strong bases, with pKa values generally ranging from 5-12.[1][8] The specific value is influenced by the electron-donating amino group.
Stability The dihydrochloride salt is expected to be more stable than the free base. Amidine salts can be susceptible to hydrolysis, especially at extreme pH and elevated temperatures. Should be stored in a cool, dry place.Amine salts are generally more stable and less prone to oxidation than the corresponding free bases.[9]

Chemical Synthesis: Experimental Protocol

The most common method for the synthesis of unsubstituted amidines is the Pinner reaction.[1][2] The following is a generalized experimental protocol for the synthesis of an amidine hydrochloride from a nitrile.

Reaction: Pinner Synthesis of this compound

Principle: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (Pinner salt), which is then reacted with ammonia to yield the amidine.

Materials:

  • Aminoacetonitrile hydrochloride

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia gas or a saturated solution of ammonia in anhydrous ethanol

Procedure:

  • Formation of the Imino Ether Hydrochloride (Pinner Salt):

    • A solution of aminoacetonitrile hydrochloride in anhydrous ethanol is cooled to 0°C in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the solution until saturation.

    • The reaction mixture is stirred at 0°C for several hours and then allowed to stand at a low temperature (e.g., 4°C) for an extended period (24-48 hours) to allow for the precipitation of the imino ether hydrochloride.

    • The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • Formation of the Amidine Dihydrochloride:

    • The dried imino ether hydrochloride is suspended in a saturated solution of ammonia in anhydrous ethanol at 0°C.

    • The mixture is stirred at a low temperature for several hours.

    • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the imino ether peak).

    • Upon completion, the ammonium chloride byproduct is filtered off.

    • The filtrate containing the product is concentrated under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Workflow of the Pinner Synthesis

G Pinner Reaction for this compound cluster_step1 Step 1: Imino Ether Formation cluster_step2 Step 2: Amidine Formation cluster_purification Purification A Aminoacetonitrile HCl in Anhydrous Ethanol C Imino Ether Hydrochloride (Pinner Salt) A->C 0°C, stir B Dry HCl Gas B->C D Pinner Salt F This compound + NH4Cl D->F 0°C, stir E Ammonia in Anhydrous Ethanol E->F G Crude Product F->G Filter & Evaporate H Pure this compound G->H Recrystallization

Caption: Workflow for the Pinner synthesis of this compound.

Chemical Properties and Reactivity

  • Basicity and Protonation: The amidine group is strongly basic due to the resonance stabilization of the resulting amidinium cation upon protonation of the imino nitrogen.[1] The presence of a second basic center, the alpha-amino group, means that in strongly acidic conditions, the molecule will exist as a dication.

G Amidine R-C(=NH)-NH2 Equilibrium <=> Amidine->Equilibrium Proton + H+ Proton->Equilibrium Amidinium [R-C(NH2)2]+ Equilibrium->Amidinium

References

An In-depth Technical Guide to the Mechanism of Action of Agmatine, a Neuromodulatory Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Aminoacetamidine dihydrochloride" did not yield specific scientific data regarding its mechanism of action. However, extensive information is available for Agmatine, a structurally related endogenous neuromodulator. This guide will focus on the well-documented biological activities of Agmatine as a representative of this class of compounds.

Agmatine, a cationic amine derived from the decarboxylation of L-arginine, functions as a significant neuromodulator and neurotransmitter in biological systems.[1][2] Its multifaceted mechanism of action involves interactions with a diverse array of molecular targets, leading to the modulation of numerous downstream signaling pathways. This guide provides a comprehensive overview of the molecular pharmacology of Agmatine, detailing its biological targets, associated signaling cascades, and relevant experimental methodologies.

Biological Targets and Quantitative Binding Affinities

Agmatine's pleiotropic effects are attributed to its ability to bind to and modulate a variety of receptors and ion channels. A summary of its key molecular targets and their reported binding affinities or functional effects is presented below.

Target ClassSpecific TargetActionQuantitative Data (Ki, IC50)Organism/System
Neurotransmitter Receptors Imidazoline I1 ReceptorAgonist--
Imidazoline I2 ReceptorAgonist--
α2-Adrenergic ReceptorAllosteric Modulator--
NMDA ReceptorNon-competitive AntagonistIC50: ~2 µMRat Hippocampal Neurons
Serotonin 5-HT2A ReceptorModulator--
Serotonin 5-HT3 ReceptorModulator--
Nicotinic Acetylcholine ReceptorsAntagonist--
Ion Channels ATP-sensitive K+ channelsModulator--
Voltage-gated Ca2+ channelsBlocker--
Acid-sensing ion channels (ASICs)Modulator--
Enzymes Nitric Oxide Synthase (NOS)Inhibitor (specifically nNOS and iNOS)-Astroglial cells and macrophages
Arginine Decarboxylase (ADC)Product of this enzyme--
AgmatinaseSubstrate for this enzyme--

Signaling Pathways Modulated by Agmatine

The interaction of Agmatine with its biological targets initiates a cascade of intracellular signaling events. These pathways are central to its observed physiological effects, including neuroprotection, antidepressant-like activity, and cardiovascular modulation.[2][3]

Agmatine's neuroprotective effects are, in part, mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. By acting as a non-competitive antagonist, Agmatine blocks the ion channel of the receptor, thereby preventing excessive calcium (Ca2+) influx that can lead to excitotoxicity and neuronal cell death.[4]

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to Agmatine Agmatine Agmatine->NMDA_R Blocks

Caption: Agmatine's antagonism of the NMDA receptor, preventing excitotoxicity.

Agmatine is an endogenous ligand for imidazoline receptors (I1 and I2) and also modulates α2-adrenergic receptors.[1][2] The activation of these receptors is linked to the regulation of blood pressure and the release of catecholamines from the adrenal gland.[2]

Imidazoline_Pathway cluster_receptors Receptors cluster_effects Physiological Effects Agmatine Agmatine I1_R Imidazoline I1 Receptor Agmatine->I1_R Activates I2_R Imidazoline I2 Receptor Agmatine->I2_R Activates Alpha2_AR α2-Adrenergic Receptor Agmatine->Alpha2_AR Modulates BP_reg Blood Pressure Regulation I1_R->BP_reg Catecholamine_release Catecholamine Release I1_R->Catecholamine_release Alpha2_AR->BP_reg

Caption: Agmatine's modulation of imidazoline and α2-adrenergic receptors.

Agmatine can inhibit the activity of neuronal and inducible nitric oxide synthase (nNOS and iNOS), leading to a reduction in nitric oxide (NO) production. This is particularly relevant in inflammatory conditions and neurotoxicity where excessive NO can be detrimental.[2]

NOS_Pathway L_Arginine L-Arginine NOS nNOS / iNOS L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Inflammation Neuroinflammation NO->Inflammation Contributes to Agmatine Agmatine Agmatine->NOS Inhibits Experimental_Workflow Start Start: Culture Neuronal Cells Group_Control Control Group Start->Group_Control Group_NMDA NMDA Treatment Group Start->Group_NMDA Group_Agmatine NMDA + Agmatine Group Start->Group_Agmatine Incubate Incubate for 24h Group_Control->Incubate Induce_Toxicity Induce Excitotoxicity with NMDA Group_NMDA->Induce_Toxicity Add_Agmatine Co-administer Agmatine Group_Agmatine->Add_Agmatine Induce_Toxicity->Incubate Add_Agmatine->Induce_Toxicity MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability Analyze Analyze and Compare Results Measure_Viability->Analyze

References

In-depth Technical Guide: The Quest for Aminoacetamidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on a compound specifically named "aminoacetamidine dihydrochloride" or its logical chemical equivalent, "2-aminoacetamidine dihydrochloride" (also known as glycinamidine dihydrochloride). This suggests that the compound, as a simple, isolated molecule, is not a well-documented or widely studied substance in the fields of chemistry and pharmacology.

While the direct discovery, history, and detailed experimental data for this compound are not available, the search for this compound has led to related chemical entities that are of significant interest to researchers, scientists, and drug development professionals. This guide will, therefore, focus on these related compounds, providing context and available technical information where possible.

Related Compounds and Their Significance

The query for "this compound" consistently retrieves information on structurally related molecules. These fall into several categories:

  • Simple Amidines and Acetamides: Compounds such as acetamidine hydrochloride and various 2-aminoacetamide derivatives are frequently cited. These form the basic building blocks for more complex molecules.

  • Glycinamide Derivatives: 2-Amino-N,N-dimethylacetamide hydrochloride is a derivative of glycinamide and has been noted for its applications in medicinal and chemical fields.[1]

  • Peptidines (Glycine-Amidine-Based Oligomers): A more complex and recent area of research involves "peptidines," which are oligomers composed of repeating di-substituted glycine-derived amidines.[2][3][4][5] These structures offer a scaffold for creating diverse molecular libraries for drug discovery.

Synthesis and Methodologies of Related Compounds

While no specific protocol for the synthesis of "this compound" can be provided due to the lack of literature, the synthesis of related compounds offers insight into the potential chemical pathways that could be theorized for its creation.

For instance, the synthesis of 2-amino-N,N-dimethylacetamide hydrochloride has been reported starting from Boc-glycine, involving ammonolysis and deprotection steps.[1] Another method utilizes glycine methyl ester hydrochloride as a starting material, proceeding through amino protection, amidation, deprotection, and salt formation.[1]

A modular synthesis approach has been developed for peptidine oligomers. This method involves the iterative application of two key steps: an amidination step to form an α-chloro amidine, followed by an amination step where the chloride is displaced by a primary amine.[2][3][4]

Illustrative Synthetic Workflow for Peptidines

The general workflow for the synthesis of peptidine oligomers can be visualized as a repeating cycle of two main reactions.

G cluster_0 Step 1: Amidination cluster_1 Step 2: Amination Start Start Secondary_Amine Secondary Amine Start->Secondary_Amine Amidination Amidination Reaction Secondary_Amine->Amidination Imidoyl_Chloride Imidoyl Chloride Imidoyl_Chloride->Amidination Alpha_Chloro_Amidine α-Chloro Amidine Amidination->Alpha_Chloro_Amidine Amination Amination Reaction Alpha_Chloro_Amidine->Amination Primary_Amine Primary Amine Primary_Amine->Amination Alpha_Amino_Amidine α-Amino Amidine (Peptidine Monomer) Amination->Alpha_Amino_Amidine Iteration Iteration Alpha_Amino_Amidine->Iteration Iterate for Oligomer Synthesis

General workflow for peptidine synthesis.

Biological Activity and Potential Applications

The biological activities of compounds structurally related to the queried molecule are diverse. For example, derivatives of 2-aminoacetamide have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[6] Other 2-aminothiazole-based compounds have shown a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

The development of peptidine libraries holds promise for identifying novel bioactive molecules due to the high degree of structural diversity that can be achieved.[5]

Conclusion

The initial query for an in-depth technical guide on "this compound" has highlighted a significant gap in the existing scientific literature. The absence of information on this specific compound prevents a detailed analysis of its discovery, history, and experimental protocols. However, the exploration of structurally related compounds, such as substituted 2-aminoacetamides and glycine-amidine oligomers (peptidines), reveals a rich and active area of research. The synthetic methodologies and biological activities of these related molecules provide a valuable framework for understanding the potential chemical space and therapeutic applications of novel amidine-containing compounds. Future research may yet uncover the existence and properties of this compound, but for now, it remains an elusive entity in the vast landscape of chemical science.

References

Spectroscopic and Synthetic Profile of Aminoacetamidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for Aminoacetamidine Dihydrochloride. The information is compiled to assist researchers and professionals in the fields of medicinal chemistry and drug development in the characterization and synthesis of this compound. While direct, publicly available spectral data for this compound is limited, this guide leverages data from closely related structures and established synthetic methodologies to present a predictive and practical resource.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related α-amino amidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Broad s4H-NH₂ (amidinium)
~4.0s2H-CH₂-
~3.5Broad s3H-NH₃⁺

Solvent: D₂O

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~168C=N (amidinium)
~45-CH₂-

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amidinium and ammonium)
~1680StrongC=N stretching (amidinium)
~1600MediumN-H bending
~1450MediumC-H bending
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
75.06[M+H]⁺ (of free base)

Experimental Protocols

The protocols outlined below are based on established methods for the synthesis of α-amino amidines and are expected to be applicable for the preparation and characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a protected amino acid precursor. The general strategy is adapted from the modular synthesis of α-amino amidines.

Step 1: Amidination of a protected glycine derivative. An N-protected glycine derivative, such as Boc-glycine, is first converted to an activated species. This intermediate is then reacted with an amine to form the corresponding amidine.

Step 2: Deprotection. The protecting group (e.g., Boc) is removed under acidic conditions, typically using hydrochloric acid in an organic solvent, to yield the final product, this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as D₂O, to allow for the exchange of labile protons.

  • IR Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The solid sample would be analyzed, for instance, as a KBr pellet or using an ATR accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition of the free base.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of an α-amino amidine, which is the core structure of Aminoacetamidine.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Protected Amino Acid (e.g., Boc-Glycine) activation Activation of Carboxylic Acid start1->activation 1. start2 Amine Source (e.g., Ammonia) amidination Amidination start2->amidination activation->amidination 2. deprotection Acidic Deprotection amidination->deprotection 3. product Aminoacetamidine Dihydrochloride deprotection->product 4.

Synthetic workflow for this compound.

Aminoacetamidine dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aminoacetamidine dihydrochloride, a valuable building block in synthetic chemistry and drug discovery. This document details its chemical properties, a robust experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Data Presentation

Aminoacetamidine, also known as 2-aminoethanimidamide or glycinamidine, is a small, reactive molecule. The dihydrochloride salt is a common and stable form for laboratory use.

PropertyData
Chemical Name 2-Aminoethanimidamide dihydrochloride
Synonyms This compound, Glycinamidine dihydrochloride
CAS Number 82102-87-2
Molecular Formula C₂H₉Cl₂N₃
Molecular Weight 146.02 g/mol

Experimental Protocol: Synthesis via Pinner Reaction

The synthesis of this compound can be effectively achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the corresponding amidine.

Materials:

  • Aminoacetonitrile hydrochloride

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (gas or solution in anhydrous ethanol)

  • Reaction vessel equipped with a gas inlet, stirrer, and drying tube

  • Ice bath

Methodology:

  • Preparation of the Pinner Salt:

    • Suspend aminoacetonitrile hydrochloride in anhydrous ethanol in the reaction vessel.

    • Cool the suspension in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10°C.

    • Continue the addition of HCl until the starting material has completely dissolved and the solution is saturated.

    • Seal the vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The imino ester hydrochloride (Pinner salt) will precipitate as a crystalline solid.

    • Collect the precipitate by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.

  • Conversion to this compound:

    • Suspend the isolated Pinner salt in anhydrous ethanol.

    • Cool the mixture in an ice bath.

    • Introduce ammonia gas into the suspension with stirring, or add a saturated solution of ammonia in anhydrous ethanol.

    • Continue the addition of ammonia until the reaction is complete, which can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • The filtrate contains the aminoacetamidine free base. To obtain the dihydrochloride salt, carefully bubble dry hydrogen chloride gas through the filtrate until precipitation is complete.

    • Collect the precipitated this compound by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound using the Pinner reaction.

G Synthesis of this compound A Aminoacetonitrile HCl C Imino Ester Intermediate (Pinner Salt) A->C Pinner Reaction B Anhydrous Ethanol + Dry HCl Gas E Aminoacetamidine (Free Base) C->E Ammonolysis D Ammonia in Ethanol G This compound E->G Acidification F Dry HCl Gas

Caption: Synthetic pathway for this compound.

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of Aminoacetamidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Chieti, Italy – November 2, 2025 – In the intricate landscape of drug discovery and development, the identification of precise molecular targets is a cornerstone of therapeutic innovation. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential biological targets of Aminoacetamidine dihydrochloride, a compound class that has garnered significant interest for its therapeutic potential. Through a comprehensive review of existing literature, this document elucidates the primary molecular interactions, summarizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

It is important to note that "this compound" is often a non-standard nomenclature. Extensive database searches indicate that the compound of interest is more accurately identified as Acetamidine hydrochloride or its derivatives. This guide will, therefore, focus on the biological targets of acetamidine and its structurally related analogs.

Executive Summary

The primary biological target identified for acetamidine-based compounds is Nitric Oxide Synthase (NOS) , with a noteworthy selectivity for the inducible isoform, iNOS . This enzyme plays a pivotal role in various physiological and pathological processes, including inflammation and immune responses. The inhibition of iNOS by acetamidine derivatives presents a promising avenue for the development of novel therapeutics for inflammatory diseases and other conditions characterized by excessive nitric oxide production. This document will delve into the specifics of this molecular interaction, providing quantitative data on inhibitory activity and the experimental protocols used to ascertain these findings.

Core Biological Target: Inducible Nitric Oxide Synthase (iNOS)

Inducible Nitric Oxide Synthase (iNOS) is a key enzyme in the inflammatory cascade. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins.[1] Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a signaling molecule that, in excess, can contribute to tissue damage and the pathophysiology of various inflammatory conditions.[1]

Acetamidine-containing compounds have emerged as potent inhibitors of iNOS. Their mechanism of action is believed to involve mimicking the substrate of NOS, L-arginine, thereby competitively binding to the active site of the enzyme and preventing the synthesis of nitric oxide.[2] The selectivity of certain acetamidine derivatives for iNOS over eNOS and nNOS is a critical aspect of their therapeutic potential, as indiscriminate inhibition of all NOS isoforms can lead to undesirable side effects.

Quantitative Data on Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of several key acetamidine derivatives against the isoforms of Nitric Oxide Synthase. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound NameTarget EnzymeIC50 (µM)Selectivity (eNOS/iNOS)Reference
N-[(3-Aminomethyl)benzyl]acetamidine (1400W)iNOS0.1 ± 0.01>2300[2]
Compound 10iNOS0.428>2300[2]
Compound 14iNOS0.165550[2]
CM544iNOS0.0564583[1]
N-[2-(4-methylquinolin-2-yl)phenyl]acetamidineiNOS2.9 ± 0.09-[3]
N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)acetamidineiNOS--[4]
N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)benzamidineiNOS0.065-[4]

Experimental Protocols

The determination of the inhibitory activity of acetamidine derivatives on NOS isoforms typically involves in vitro enzyme assays. A common and robust method is the radiometric assay that measures the conversion of radiolabeled L-arginine to L-citrulline.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric)

1. Principle: This assay quantifies the activity of NOS by measuring the formation of [³H]L-citrulline from [³H]L-arginine. The positively charged [³H]L-arginine is separated from the neutral [³H]L-citrulline by cation-exchange chromatography. The amount of radioactivity in the eluate is proportional to the NOS activity.

2. Materials:

  • Purified recombinant human iNOS, eNOS, or nNOS

  • [³H]L-arginine

  • L-arginine (unlabeled)

  • NADPH

  • Calcium Chloride (for eNOS and nNOS)

  • Calmodulin (for eNOS and nNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Cation-exchange resin (e.g., Dowex AG 50W-X8)

  • Test compounds (acetamidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

3. Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, BH4, and for eNOS/nNOS, calcium and calmodulin.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the NOS enzyme and [³H]L-arginine.

  • Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing the cation-exchange resin.

  • Elute the [³H]L-citrulline with water. The [³H]L-arginine will remain bound to the resin.

  • Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_inflammation Inflammatory Response cluster_no_production Nitric Oxide Synthesis Pro-inflammatory Stimuli Pro-inflammatory Stimuli Macrophage/Immune Cell Macrophage/Immune Cell Pro-inflammatory Stimuli->Macrophage/Immune Cell activate iNOS Expression iNOS Expression Macrophage/Immune Cell->iNOS Expression induces iNOS (Inducible Nitric Oxide Synthase) iNOS (Inducible Nitric Oxide Synthase) iNOS Expression->iNOS (Inducible Nitric Oxide Synthase) leads to Nitric Oxide (NO) Nitric Oxide (NO) iNOS (Inducible Nitric Oxide Synthase)->Nitric Oxide (NO) L-Citrulline L-Citrulline iNOS (Inducible Nitric Oxide Synthase)->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS (Inducible Nitric Oxide Synthase) Inflammation & Tissue Damage Inflammation & Tissue Damage Nitric Oxide (NO)->Inflammation & Tissue Damage This compound This compound This compound->iNOS (Inducible Nitric Oxide Synthase) inhibits

Figure 1: Signaling pathway of iNOS-mediated inflammation and its inhibition by this compound.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, Cofactors) B Add Test Compound (Aminoacetamidine) A->B C Add NOS Enzyme and [3H]L-Arginine B->C D Incubate at 37°C C->D E Stop Reaction D->E F Apply to Cation- Exchange Column E->F G Elute [3H]L-Citrulline F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Figure 2: Experimental workflow for an in vitro radiometric NOS inhibition assay.

Conclusion and Future Directions

The compelling evidence positioning inducible Nitric Oxide Synthase as a primary biological target for acetamidine-based compounds opens up exciting possibilities for therapeutic intervention in a range of inflammatory disorders. The high potency and selectivity of certain derivatives underscore the potential for developing targeted therapies with improved safety profiles.

Future research should focus on elucidating the precise binding modes of these inhibitors within the iNOS active site through structural biology studies. Furthermore, expanding the investigation to in vivo models of inflammatory diseases will be crucial to validate the therapeutic efficacy of this compound class. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers to build upon in their quest for novel and effective anti-inflammatory agents.

References

In Silico Modeling of Aminoacetamidine Dihydrochloride Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminoacetamidine dihydrochloride is a small organic molecule characterized by a guanidino group, which is typically protonated and positively charged at physiological pH. This structural feature suggests a potential for interaction with biological macromolecules that possess negatively charged binding pockets. Due to the lack of extensive experimental data on the specific protein targets and mechanism of action of this compound, in silico modeling presents a powerful and efficient approach to generate hypotheses and guide further experimental validation.

This technical guide provides a comprehensive overview of a hypothetical in silico workflow to investigate the interactions of this compound with a plausible class of protein targets. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals with an interest in computational drug discovery and molecular modeling.

Target Selection Rationale: Serine Proteases

The guanidino group of aminoacetamidine is isosteric with the side chain of arginine, a key recognition motif for many enzymes. Serine proteases, a large family of enzymes involved in diverse physiological processes, often exhibit a preference for cleaving peptide bonds following basic amino acid residues like arginine and lysine. A classic example is trypsin, which features a deep S1 specificity pocket with an aspartic acid residue (Asp189) at its base, creating a negatively charged environment ideal for binding positively charged side chains. Given these characteristics, serine proteases represent a logical and promising hypothetical target class for aminoacetamidine. For the purpose of this guide, we will use Bovine Trypsin as a representative model protein.

Experimental Protocols for In Silico Analysis

This section outlines the detailed methodologies for a comprehensive in silico investigation of this compound's interaction with a model serine protease.

Protein Preparation

A high-resolution crystal structure of the target protein is the starting point for molecular docking and dynamics simulations.

Protocol:

  • Structure Retrieval: Obtain the 3D crystal structure of Bovine Trypsin from the Protein Data Bank (PDB). For this example, PDB ID: 1S0R can be used.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This is a critical step for accurately modeling electrostatic interactions. Assign appropriate atomic charges using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable conformations that may be present in the crystal structure.

Ligand Preparation

Proper preparation of the ligand is crucial for accurate docking and simulation results.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of aminoacetamidine.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry software package.

  • Protonation State and Charge Calculation: At physiological pH, the guanidino group of aminoacetamidine will be protonated. Assign partial atomic charges to the ligand using a quantum mechanical method (e.g., AM1-BCC) to accurately represent its electrostatic potential.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein.

Protocol:

  • Grid Generation: Define a docking grid box that encompasses the active site of the serine protease, specifically including the S1 specificity pocket and the catalytic triad residues (Ser195, His57, Asp102).

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid.

  • Pose Selection and Analysis: The docking results will yield multiple binding poses ranked by a scoring function. The top-scoring poses are then visually inspected to identify plausible binding modes. Key interactions to look for include salt bridges between the positively charged guanidino group of aminoacetamidine and the negatively charged Asp189 in the S1 pocket, as well as hydrogen bonds with backbone and side-chain atoms of the active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

  • System Setup: Place the top-ranked protein-ligand complex from the docking study in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add counter-ions to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M NaCl).

  • Force Field Parameterization: Assign appropriate force field parameters for both the protein (e.g., Amber ff14SB) and the ligand (e.g., GAFF2).

  • Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short period of heating to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), and then a longer period of equilibration at constant pressure (NPT ensemble). Positional restraints are often applied to the protein and ligand heavy atoms during the initial stages of equilibration and gradually released.

  • Production Run: Once the system is well-equilibrated, run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational landscape of the complex.

Data Presentation

The following tables summarize the hypothetical quantitative data that could be generated from the in silico experiments described above.

Table 1: Molecular Docking Results for Aminoacetamidine with Bovine Trypsin

ParameterValue
Docking Score (kcal/mol)-7.5
Estimated Inhibition Constant (Ki) (µM)2.8
Number of Hydrogen Bonds4
Interacting ResiduesAsp189, Ser190, Gly216, Ser195

Table 2: Analysis of a 100 ns Molecular Dynamics Simulation

ParameterAverage ValueStandard Deviation
Protein RMSD (Å)1.20.3
Ligand RMSD (Å)0.80.2
Protein-Ligand H-Bonds3.50.9
Salt Bridge Distance (Guanidino-Asp189) (Å)2.90.4

Table 3: Estimated Binding Free Energy

MethodΔG_binding (kcal/mol)
MM/PBSA-15.7
MM/GBSA-12.3

Mandatory Visualizations

Signaling_Pathway cluster_0 Serine Protease Cascade cluster_1 Inhibition by Aminoacetamidine Zymogen Inactive Zymogen ActiveProtease Active Serine Protease Zymogen->ActiveProtease Activation Substrate Protein Substrate ActiveProtease->Substrate Binding InhibitedComplex Inhibited Complex ActiveProtease->InhibitedComplex CleavedProducts Cleaved Products Substrate->CleavedProducts Cleavage Aminoacetamidine Aminoacetamidine Aminoacetamidine->InhibitedComplex InhibitedComplex->ActiveProtease

Caption: Hypothetical signaling pathway showing serine protease activation and its inhibition by Aminoacetamidine.

Experimental_Workflow cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis PDB 1. Protein Structure Retrieval (PDB) PDB_prep 3. Protein Preparation PDB->PDB_prep Ligand 2. Ligand Structure Generation Ligand_prep 4. Ligand Preparation Ligand->Ligand_prep Docking 5. Molecular Docking PDB_prep->Docking Ligand_prep->Docking MD 6. MD Simulation Docking->MD Analysis 7. Trajectory Analysis MD->Analysis BFE 8. Binding Free Energy Calculation MD->BFE

Caption: In silico experimental workflow for modeling Aminoacetamidine interactions.

Logical_Relationships Target Target Identification (Serine Protease) Docking Binding Mode Prediction (Molecular Docking) Target->Docking Input for Stability Complex Stability (MD Simulation) Docking->Stability Provides initial pose for Hypothesis Interaction Hypothesis Docking->Hypothesis Qualifies Affinity Binding Affinity (MM/PBSA) Stability->Affinity Generates trajectories for Affinity->Hypothesis Quantifies

Caption: Logical relationships between the key stages of the in silico modeling process.

Conclusion

This technical guide outlines a robust and comprehensive in silico strategy for investigating the potential interactions of this compound with serine proteases. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed hypotheses about the binding mode, stability, and affinity of this compound. The insights gained from such computational studies can effectively guide the design of subsequent in vitro and in vivo experiments to validate the predicted biological activity, ultimately accelerating the drug discovery and development process.

Methodological & Application

Application Notes and Protocols for Aminoacetamidine Dihydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetamidine dihydrochloride is a small molecule containing an acetamidine functional group. The amidine moiety is isosteric to the guanidinium group of arginine, suggesting its potential as a competitive inhibitor for enzymes that recognize and bind to arginine or similar cationic substrates. This structural similarity makes this compound a candidate for investigation as an inhibitor of several key enzyme families, including arginases, nitric oxide synthases (NOS), and certain serine proteases. These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug development.

These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays, focusing on arginase as a primary potential target. A protocol for assessing inhibition of nitric oxide synthase is also included, given the shared substrate, L-arginine.

Potential Enzyme Targets and Signaling Pathways

The primary basis for selecting potential enzyme targets for this compound is its structural resemblance to L-arginine.

  • Arginase: This manganese-containing enzyme converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle.[1] In various diseases, including cancer and cardiovascular conditions, elevated arginase activity can deplete L-arginine levels, thereby impairing T-cell function and nitric oxide production.[2][3]

  • Nitric Oxide Synthase (NOS): This family of enzymes also utilizes L-arginine as a substrate to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[1][4] Inhibition of NOS isoforms has therapeutic implications in conditions associated with excessive NO production, such as inflammation and septic shock.

  • Serine Proteases: Certain serine proteases, particularly those involved in the coagulation cascade (e.g., thrombin), have a high affinity for arginine residues at their substrate cleavage sites. The amidine group can mimic the guanidinium group of arginine, making amidine-containing molecules effective inhibitors of these enzymes.[5][6]

Below are diagrams illustrating the metabolic pathways of L-arginine involving arginase and nitric oxide synthase, and a general workflow for an enzyme inhibition assay.

Arginase_Pathway cluster_arginase Arginase Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate L_Ornithine L-Ornithine Arginase->L_Ornithine Product Urea Urea Arginase->Urea Product Aminoacetamidine Aminoacetamidine dihydrochloride Aminoacetamidine->Arginase Inhibitor NOS_Pathway cluster_nos Nitric Oxide Synthase (NOS) Pathway L_Arginine L-Arginine NOS NOS L_Arginine->NOS Substrate Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Product L_Citrulline L-Citrulline NOS->L_Citrulline Product Aminoacetamidine Aminoacetamidine dihydrochloride Aminoacetamidine->NOS Potential Inhibitor Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor B Incubate Enzyme with Inhibitor A->B C Initiate Reaction by adding Substrate B->C D Stop Reaction C->D E Detect and Quantify Product D->E F Data Analysis: Calculate % Inhibition, IC50, Ki E->F

References

Preparation of Stock Solutions of Aminoacetamidine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation of stock solutions of Aminoacetamidine dihydrochloride. Due to the limited availability of specific data for this compound, the following protocols are based on the general characteristics of similar amino acid-derived hydrochloride salts. Researchers should consider these as guidelines and perform small-scale tests to determine the optimal conditions for their specific experimental needs.

Introduction

This compound is a small molecule of interest in various research and drug development applications. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo studies. This document outlines the recommended procedures for dissolving, storing, and handling this compound to ensure the integrity and reproducibility of experimental results.

Chemical Properties and Safety Precautions

Table 1: General Chemical Properties of Amino-Amidine/Acetamide Hydrochloride Salts

PropertyGeneral ObservationRecommendation
Appearance White to off-white crystalline powder.Visually inspect the compound before use.
Solubility Generally soluble in aqueous solutions and Dimethyl Sulfoxide (DMSO). Hydrochloride salts are designed for improved aqueous solubility.Start with small-scale solubility tests in the desired solvent.
Stability Solid form is generally stable at room temperature when protected from moisture.[1] Solutions are less stable and susceptible to degradation.Store the solid compound in a tightly sealed container in a dry place. Prepare fresh solutions or store aliquots at low temperatures.
Storage (Solid) Store at 2-8°C or room temperature in a desiccated environment.Follow the supplier's recommendation if available.
Storage (Solution) Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.Avoid repeated warming and cooling of the stock solution.

Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2]

  • Avoid inhalation of dust and direct contact with skin and eyes.[2]

  • In case of contact, rinse the affected area thoroughly with water.[1]

  • Consult the Safety Data Sheet (SDS) for the specific compound if available from your supplier.

Experimental Protocols

Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol is recommended for applications where an aqueous-based solution is required.

Materials:

  • This compound powder

  • High-purity sterile water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter (optional, for sterilization)

Procedure:

  • Determine the Molecular Weight (MW): Locate the molecular weight of this compound from the supplier's product information.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution:

    Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

    Example for 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x MW ( g/mol )

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.

  • Dissolution: Add a portion of the high-purity sterile water to the tube (e.g., 80% of the final volume).

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential degradation.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume.

  • Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Preparation of a DMSO Stock Solution (e.g., 50 mM)

This protocol is suitable for creating a more concentrated stock solution that can be further diluted in aqueous buffers for working solutions.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile conical tubes with screw caps suitable for DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the Required Mass: Use the formula from section 3.1 to calculate the mass needed for your desired concentration and volume.

  • Weigh the Compound: Accurately weigh the this compound and place it in a sterile conical tube.

  • Dissolution: Add the required volume of high-purity DMSO to the tube.

  • Mixing: Securely cap the tube and vortex until the solid is fully dissolved. Sonication in a water bath for a few minutes can assist with dissolution if needed.

  • Aliquoting and Storage: Distribute the DMSO stock solution into small, single-use aliquots in appropriate sterile tubes. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Data Presentation

Table 2: Recommended Solvents and Storage Conditions

SolventTypical Stock Concentration RangeStorage TemperatureNotes
High-Purity Water 1 mM - 20 mM (estimated)-20°C or -80°CIdeal for direct use in many biological assays. Stability may be lower than in DMSO.
DMSO 10 mM - 100 mM (estimated)-20°C or -80°CSuitable for long-term storage and for creating high-concentration stocks. Ensure final DMSO concentration in working solutions is compatible with your experimental system.
Phosphate-Buffered Saline (PBS) 1 mM - 20 mM (estimated)-20°C or -80°CUse when a buffered aqueous solution is required. Check for any precipitation upon dissolution.

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solutions cluster_planning Planning cluster_preparation Preparation cluster_storage Storage start Determine Required Concentration and Volume calc_mass Calculate Mass of Compound start->calc_mass choose_solvent Select Appropriate Solvent (Water, DMSO, etc.) calc_mass->choose_solvent weigh Weigh Compound choose_solvent->weigh dissolve Add Solvent and Dissolve (Vortex, Sonicate, or Warm) weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume sterilize Sterile Filter (Optional) adjust_volume->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Stock Solution Preparation.

Decision_Tree_Solvent_Selection Solvent Selection Decision Tree start Start: Need to prepare a stock solution q1 Is the compound for direct use in an aqueous biological system? start->q1 water Use High-Purity Water or PBS q1->water Yes q2 Is a high concentration stock needed for long-term storage? q1->q2 No q2->water No dmso Use DMSO q2->dmso Yes q3 Is the final DMSO concentration in the assay tolerable? dmso->q3 proceed Proceed with DMSO stock q3->proceed Yes reconsider Reconsider solvent or prepare a lower concentration aqueous stock q3->reconsider No

Caption: Decision Tree for Solvent Selection.

References

Application Notes and Protocols: Aminoacetamidine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aminoacetamidine dihydrochloride and its derivatives represent a class of compounds with significant potential in medicinal chemistry, primarily recognized for their activity as enzyme inhibitors. The core aminoacetamidine scaffold serves as a versatile building block for the synthesis of more complex molecules with tailored biological activities. While specific data on the parent compound, this compound, is limited in publicly available literature, extensive research on its N-substituted derivatives has established the acetamidine moiety as a key pharmacophore for the potent and selective inhibition of nitric oxide synthases (NOS).

The primary application of acetamidine-based compounds lies in the modulation of the nitric oxide signaling pathway. Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various diseases, making NOS isoforms attractive therapeutic targets. Specifically, the overexpression of iNOS is associated with inflammatory conditions, septic shock, and certain cancers, making selective iNOS inhibitors highly sought after.

The amidine group of these compounds is believed to mimic the guanidinium group of L-arginine, the natural substrate for NOS, allowing them to bind to the active site of the enzyme and inhibit its activity. Research has focused on designing derivatives that exhibit high selectivity for iNOS over eNOS and nNOS to minimize potential side effects, such as hypotension, which can result from the inhibition of the constitutive NOS isoforms.

Quantitative Data: Nitric Oxide Synthase Inhibition by Acetamidine Derivatives

The following table summarizes the in vitro inhibitory activities of several N-substituted acetamidine derivatives against different NOS isoforms. It is important to note that this data is for derivatives of aminoacetamidine and not the parent compound itself.

CompoundTargetIC50 (µM)Selectivity (eNOS/iNOS)Reference
N-[(3-Aminomethyl)benzyl]acetamidine (1400W)iNOS0.1 ± 0.01>2000[1]
Compound 1*iNOS0.5 ± 0.04>400[1]
Compound 10**iNOS0.02 ± 0.002>5000[1]

*Compound 1: N-(3-(((1-iminoethyl)amino)methyl)benzyl)acetamide **Compound 10: N-(3-(((1-iminoethyl)amino)methyl)benzyl)glycinamide

Signaling Pathway: Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the synthesis of nitric oxide by nitric oxide synthase and the mechanism of inhibition by acetamidine derivatives.

Nitric Oxide Signaling Pathway cluster_synthesis NO Synthesis L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2_NADPH O2, NADPH O2_NADPH->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Biological_Effects Biological Effects (e.g., Vasodilation, Neurotransmission) NO_Citrulline->Biological_Effects Leads to Acetamidine Acetamidine Derivative Acetamidine->NOS Inhibits

Caption: Nitric Oxide Synthesis and Inhibition by Acetamidine Derivatives.

Experimental Protocols

Synthesis of this compound (Representative Protocol via Pinner Reaction)

This protocol describes a general method for the synthesis of amidines from nitriles, known as the Pinner reaction. This can be adapted for the synthesis of this compound from a protected aminoacetonitrile.

Materials:

  • N-Boc-aminoacetonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or solution in diethyl ether)

  • Anhydrous ammonia (gas or solution in ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Formation of the Imidate Hydrochloride (Pinner Salt): a. Dissolve N-Boc-aminoacetonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube. b. Cool the solution in an ice bath. c. Bubble anhydrous hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise, while maintaining the temperature below 10°C. d. Continue the addition of HCl until the reaction is complete (monitor by TLC). e. The ethyl imidate hydrochloride (Pinner salt) will precipitate from the solution. Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

  • Ammonolysis to form the Amidine: a. Suspend the freshly prepared Pinner salt in anhydrous ethanol. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension, or add a saturated solution of ammonia in ethanol, until the Pinner salt is consumed (monitor by TLC). d. Stir the reaction mixture at room temperature for several hours.

  • Deprotection and Salt Formation: a. After the reaction is complete, remove the solvent under reduced pressure. b. Dissolve the residue in a minimal amount of anhydrous ethanol. c. Bubble anhydrous hydrogen chloride gas through the solution to remove the Boc protecting group and form the dihydrochloride salt of aminoacetamidine. d. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Pinner_Reaction_Workflow Start Start: N-Boc-aminoacetonitrile Step1 Dissolve in Anhydrous Ethanol Start->Step1 Step2 Cool to 0-10°C Step1->Step2 Step3 Add Anhydrous HCl Step2->Step3 Pinner_Salt Formation of Ethyl Imidate HCl (Pinner Salt) Step3->Pinner_Salt Step4 Suspend Pinner Salt in Anhydrous Ethanol Pinner_Salt->Step4 Step5 Add Anhydrous Ammonia Step4->Step5 Amidine Formation of N-Boc-aminoacetamidine Step5->Amidine Step6 Remove Solvent Amidine->Step6 Step7 Dissolve in Anhydrous Ethanol Step6->Step7 Step8 Add Anhydrous HCl for Deprotection Step7->Step8 Product This compound Step8->Product

Caption: General workflow for the synthesis of this compound.

Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric Assay)

This protocol is a standard method for determining the inhibitory activity of compounds against NOS isoforms by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.[1]

Materials:

  • Purified NOS isoform (e.g., human recombinant iNOS)

  • [³H]L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • Calcium chloride (for eNOS and nNOS)

  • L-valine (to inhibit arginase activity)

  • HEPES buffer (pH 7.4)

  • Test compound (Aminoacetamidine derivative)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation vials

  • Scintillation cocktail

  • Microplate or reaction tubes

  • Water bath or incubator

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixture: a. Prepare a reaction buffer containing HEPES, L-valine, and other necessary cofactors (NADPH, BH4, calmodulin, and CaCl₂ for constitutive NOS isoforms). b. Prepare serial dilutions of the test compound in the reaction buffer.

  • Enzyme Reaction: a. In a microplate or reaction tubes, add the reaction buffer, the test compound at various concentrations (or vehicle for control), and the purified NOS enzyme. b. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C. c. Initiate the reaction by adding [³H]L-arginine. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stopping the Reaction and Separation: a. Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin will bind the unreacted [³H]L-arginine (which is positively charged), while the product, [³H]L-citrulline (which is neutral), will remain in the supernatant. b. Allow the resin to settle or centrifuge the samples.

  • Quantification: a. Transfer an aliquot of the supernatant to a scintillation vial. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (vehicle-treated) sample. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

NOS_Inhibition_Assay_Workflow Start Start: Prepare Reagents Step1 Prepare Reaction Mixture (Buffer, Cofactors) Start->Step1 Step2 Add NOS Enzyme and Test Compound Step1->Step2 Step3 Pre-incubate at 37°C Step2->Step3 Step4 Initiate Reaction with [³H]L-arginine Step3->Step4 Reaction Enzymatic Reaction at 37°C Step4->Reaction Step5 Stop Reaction with Dowex Resin Reaction->Step5 Separation Separate [³H]L-citrulline from [³H]L-arginine Step5->Separation Step6 Transfer Supernatant to Scintillation Vial Separation->Step6 Step7 Add Scintillation Cocktail Step6->Step7 Measurement Measure Radioactivity (CPM) Step7->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for a radiometric NOS inhibition assay.

References

Application Notes and Protocols: Experimental Design for Testing Aminoacetamidine Dihydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols and application notes for the initial efficacy testing of the novel compound, Aminoacetamidine dihydrochloride. Given the chemical nature of amidine-containing compounds, which are frequently investigated as enzyme inhibitors, this experimental design focuses on evaluating its potential as an anti-inflammatory agent through a series of in vitro and in vivo assays.[1][2][3][4]

In Vitro Characterization

The initial phase of testing focuses on characterizing the basic cellular and biochemical activity of this compound.

Cytotoxicity Assessment

Prior to efficacy testing, it is crucial to determine the cytotoxic potential of this compound to establish a safe therapeutic window for subsequent assays.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant inflammatory cell line like RAW 264.7 macrophages)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.1
1
10
50
100
IC50 (µM)
Enzyme Inhibition Screening

Given that many amidine-containing compounds are enzyme inhibitors, a general screening against relevant enzyme classes is a logical next step.[1][2][3][4]

Protocol: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes, such as serine proteases (e.g., trypsin, elastase) or nitric oxide synthases (NOS), which are relevant to inflammation.[5][6][7][8][9]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound

  • Assay buffer (enzyme-specific)

  • Known inhibitor (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 10 µL of various concentrations of this compound or a known inhibitor to the wells of a 96-well plate.

  • Add 70 µL of the target enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the enzyme-specific substrate.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 15-30 minutes.

  • Calculate the initial reaction velocity (V0) for each concentration.

Data Presentation:

Table 2: Enzyme Inhibition Profile of this compound

EnzymeSubstrateIC50 (µM)
TrypsinBAPNA
ElastaseSuc-Ala-Ala-Val-pNA
iNOSL-Arginine
COX-2Arachidonic Acid
Target Engagement in a Cellular Context

If a specific enzyme target is identified, it is important to confirm that this compound can engage this target within a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the binding of a compound to its target protein in cells and tissue samples.

Materials:

  • Relevant cell line expressing the target protein

  • This compound

  • PBS

  • Protease inhibitor cocktail

  • Specific primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Treat cultured cells with this compound or vehicle for a specified time.

  • Harvest and resuspend the cells in PBS with a protease inhibitor cocktail.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction.

  • Analyze the soluble fractions by Western blot using an antibody specific to the target protein.

Data Presentation:

The results are typically presented as a "melting curve" where the amount of soluble protein is plotted against temperature. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

Table 3: Thermal Shift (ΔTm) Induced by this compound

Target ProteinΔTm (°C) with Compound
Identified Target

In Vivo Efficacy Assessment

Based on the in vitro findings suggesting potential anti-inflammatory activity, the following in vivo models are recommended.

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This is a well-established model for evaluating the acute anti-inflammatory effects of novel compounds.[10][11][12][13][14]

Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer this compound at various doses, the vehicle, or the positive control via oral gavage.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

Data Presentation:

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Positive Control10
Compound Dose 1
Compound Dose 2
Compound Dose 3
Chronic Inflammatory Model: Collagen-Induced Arthritis (CIA)

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[15][16][17][18][19]

Protocol: Collagen-Induced Arthritis in DBA/1 Mice

Animals:

  • Male DBA/1 mice (8-10 weeks old)

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Positive control (e.g., Methotrexate)

  • Vehicle

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject 100 µL subcutaneously at the base of the tail.

  • Booster (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection of 100 µL.

  • Treatment: Begin prophylactic or therapeutic treatment with this compound, vehicle, or positive control (typically from day 21).

  • Monitoring: Monitor the mice for signs of arthritis from day 21. Score the severity of arthritis in each paw (0-4 scale). Measure paw thickness and body weight regularly.

  • Termination (e.g., Day 42): Collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest paws for histological examination.

Data Presentation:

Table 5: Effect of this compound on Collagen-Induced Arthritis

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Serum Anti-Collagen IgG (U/mL)
Vehicle Control
Positive Control
Compound Dose 1
Compound Dose 2

Visualizations

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Testing cytotoxicity Cytotoxicity Assays (MTT) enzyme_screen Enzyme Inhibition Screening cytotoxicity->enzyme_screen Determine Safe Doses target_engagement Target Engagement (CETSA) enzyme_screen->target_engagement Identify Potential Target acute_model Acute Inflammation Model (Carrageenan Paw Edema) target_engagement->acute_model Proceed if Target Engaged chronic_model Chronic Inflammation Model (Collagen-Induced Arthritis) acute_model->chronic_model Positive Acute Results

Caption: Overall experimental workflow for testing this compound.

Hypothetical Signaling Pathway

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB Pathway) Receptor->Signaling_Cascade Target_Enzyme Target Enzyme (e.g., iNOS, COX-2) Signaling_Cascade->Target_Enzyme Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, Prostaglandins) Target_Enzyme->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Compound Aminoacetamidine dihydrochloride Compound->Target_Enzyme Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

Logical Flow for In Vivo Studies

G start Start In Vivo Testing acute_test Acute Model (Carrageenan Paw Edema) Dose Ranging Efficacy Measurement start->acute_test acute_decision Significant Reduction in Edema? acute_test->acute_decision chronic_test Chronic Model (Collagen-Induced Arthritis) Prophylactic/Therapeutic Dosing Arthritis Scoring Histology acute_decision->chronic_test Yes stop Stop/Re-evaluate acute_decision->stop No chronic_decision Significant Reduction in Arthritis Score? chronic_test->chronic_decision chronic_decision->stop No proceed Proceed to Further Development chronic_decision->proceed Yes

Caption: Logical decision-making flow for in vivo efficacy studies.

References

Application Notes and Protocols for Amidine-Containing Compounds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidine and guanidine moieties are recognized as privileged scaffolds in drug discovery due to their ability to mimic protonated arginine and lysine residues. This property allows them to interact with the active sites of a wide range of biological targets, particularly enzymes that recognize these amino acids. Consequently, small molecules containing amidine or guanidine groups are frequently investigated as potential inhibitors in high-throughput screening (HTS) campaigns for various therapeutic areas, including anticoagulation, antimicrobials, and oncology.[1] This document provides an overview of the application of amidine-containing compounds, such as aminoacetamidine dihydrochloride, in HTS assays, along with generalized protocols for common enzyme inhibition assays.

Common Biological Targets and Therapeutic Indications

The positively charged nature of the amidine and guanidine groups at physiological pH facilitates strong interactions with negatively charged pockets in enzymes and receptors. This makes them effective mimics of natural substrates, leading to competitive inhibition.

Table 1: Potential Enzyme Targets and Assay Considerations for Amidine/Guanidine Compounds

Target ClassSpecific ExamplesTherapeutic AreaKey Assay Considerations
Serine Proteases Thrombin, Factor Xa, Trypsin, Urokinase-type Plasminogen Activator (uPA)[1]Thrombosis, Cancer[1]Use of a fluorogenic or chromogenic substrate that is cleaved by the enzyme to produce a detectable signal. Monitor the decrease in signal in the presence of the inhibitor.
Kinases Sphingosine Kinases (SphK1 & 2), Arginine Kinase[2][3]Inflammation, Cancer, Parasitic Infections[2][3]Assays often measure the consumption of ATP or the phosphorylation of a substrate. Common formats include fluorescence polarization (FP), FRET, and luminescence (e.g., ADP-Glo).
Nitric Oxide Synthases (NOS) iNOS, nNOS[4]Inflammation, Neurological Disorders[4]Monitor the conversion of L-arginine to L-citrulline and nitric oxide. The Griess assay for nitrite (a stable product of NO) is a common colorimetric method.
Other Enzymes Protein Arginine Deiminase 4 (PAD4)[5]Autoimmune Diseases, CancerMeasure the conversion of arginine residues to citrulline. Assays can be designed to detect the ammonia produced or changes in the protein substrate.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors from a library of amidine-containing compounds involves several stages, from initial screening to hit validation and lead optimization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Lead Generation Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Hit_Confirmation Confirmed Hits Counter_Screens->Hit_Confirmation Orthogonal_Assays Orthogonal Assays Hit_Confirmation->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

The following are generalized protocols for common enzyme inhibition assays that are suitable for screening amidine-containing compounds. These should be optimized for the specific enzyme and substrate being used.

Protocol 1: Fluorogenic Serine Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by a serine protease.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • Serine Protease (e.g., Thrombin)

  • Fluorogenic Substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Test Compounds (dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Add 200 nL of test compound solution in DMSO to the wells of a 384-well plate. For the positive control (no inhibition) and negative control (full inhibition), add 200 nL of DMSO.

  • Enzyme Addition: Add 10 µL of the serine protease solution (diluted in assay buffer to the desired concentration) to all wells except the negative control wells. Add 10 µL of assay buffer to the negative control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate solution (diluted in assay buffer) to all wells to initiate the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time). Determine the percent inhibition for each compound relative to the positive and negative controls.

Protease_Inhibition_Pathway Protease Serine Protease Products Cleaved Products (Fluorescent) Protease->Products Cleavage Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Protease Inhibitor Amidine Inhibitor Inhibitor->Protease Binding

Caption: Inhibition of a serine protease by an amidine-containing compound.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Assay Buffer (specific to the kinase)

  • Kinase (e.g., Sphingosine Kinase)

  • Kinase Substrate (e.g., Sphingosine)

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Luminescence plate reader

Procedure:

  • Compound Plating: Add 200 nL of test compound solution in DMSO to the wells of a 384-well plate. Add 200 nL of DMSO for controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.

  • Initiate Reaction: Add 5 µL of the kinase reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound based on the reduction in the luminescent signal compared to controls.

Kinase_Inhibition_Pathway Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Amidine Inhibitor Inhibitor->Kinase Binding

Caption: Inhibition of a kinase by an amidine-containing compound.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured format to allow for easy comparison of compound potencies.

Table 2: Example Data Summary for Confirmed Hits

Compound IDTarget EnzymeIC50 (µM)Hill SlopeMax Inhibition (%)
Compound AThrombin0.5 ± 0.051.198
Compound BThrombin2.1 ± 0.20.995
Compound CSphK11.2 ± 0.11.099
Compound DSphK18.5 ± 0.71.297

Conclusion

Amidine and guanidine-containing compounds represent a valuable class of molecules for inhibitor screening against a variety of enzyme targets. The generalized HTS workflow and protocols provided here offer a starting point for researchers to develop robust screening campaigns to identify novel inhibitors. Careful assay optimization and a systematic approach to hit validation are crucial for the successful discovery of new lead compounds.

References

Application Note: Cell-Based Assay for Screening Inhibitors of Inducible Nitric Oxide Synthase using Aminoacetamidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, making it a critical target for therapeutic intervention. This application note provides a detailed protocol for a cell-based assay to screen for iNOS inhibitors using Aminoacetamidine dihydrochloride (also known as 1400W), a potent and selective iNOS inhibitor. The assay utilizes the murine macrophage cell line RAW 264.7, which can be stimulated to express iNOS, and measures the subsequent production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.

Signaling Pathway of iNOS Induction

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) synergistically induce the expression of iNOS in macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates transcription factors such as NF-κB. IFN-γ binds to its receptor, activating the JAK-STAT pathway, leading to the activation of STAT1. Both pathways converge to promote the transcription of the Nos2 gene, which encodes for iNOS.

iNOS_Induction_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 IFNg Interferon-gamma (IFN-γ) IFNgR IFN-γ Receptor IFNg->IFNgR NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JAK_STAT_pathway JAK-STAT Pathway IFNgR->JAK_STAT_pathway NFkB NF-κB NFkB_pathway->NFkB STAT1 STAT1 JAK_STAT_pathway->STAT1 Nos2_gene Nos2 Gene Transcription NFkB->Nos2_gene STAT1->Nos2_gene iNOS_mRNA iNOS mRNA Nos2_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis L_Arginine L-Arginine L_Arginine->NO Aminoacetamidine Aminoacetamidine dihydrochloride (1400W) Aminoacetamidine->iNOS_protein Inhibition

Caption: iNOS induction pathway by LPS and IFN-γ and inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line

  • Reagents:

    • This compound (1400W)

    • Lipopolysaccharide (LPS) from E. coli

    • Recombinant murine Interferon-gamma (IFN-γ)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Griess Reagent Kit

      • Sulfanilamide solution

      • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Sodium Nitrite (NaNO₂) standard

    • Phosphate Buffered Saline (PBS)

  • Equipment:

    • 96-well cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (540 nm absorbance)

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with This compound incubate1->pretreat incubate2 Incubate for 1h pretreat->incubate2 stimulate Stimulate with LPS and IFN-γ incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze Data (Calculate % inhibition, IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based iNOS inhibition assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[1]

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound (1400W) in sterile water or PBS.

    • Prepare serial dilutions of 1400W in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • After the 24-hour incubation, remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 1400W.

    • Include a vehicle control (medium without the inhibitor).

    • Pre-incubate the cells with the inhibitor for 1 hour.[1]

  • iNOS Induction:

    • Prepare a stimulation medium containing LPS (1 µg/mL) and IFN-γ (10 ng/mL).[2]

    • Add 100 µL of the stimulation medium to each well (except for the unstimulated control wells).

    • The final volume in each well should be 200 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1][3]

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour stimulation period, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[3]

    • Prepare a sodium nitrite standard curve (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM) in culture medium.

    • Add 100 µL of the Griess reagent (a 1:1 mixture of sulfanilamide and NED solutions) to each well containing the supernatant and the standards.[3][4]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[3][4]

    • Measure the absorbance at 540 nm using a microplate reader.[3][5]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of iNOS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Nitrite concentration with inhibitor / Nitrite concentration without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of iNOS activity).

Data Presentation

The inhibitory effect of this compound (1400W) on iNOS activity in stimulated RAW 264.7 cells can be summarized in the following tables.

Table 1: Inhibition of Nitrite Production by this compound (1400W)

Inhibitor Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition
0 (Stimulated Control)55.2 ± 4.80
0.141.4 ± 3.525
0.524.8 ± 2.155
1.016.6 ± 1.470
5.05.5 ± 0.690
10.02.8 ± 0.395

Note: The data presented in this table is representative and may vary depending on experimental conditions.

Table 2: Comparison of IC₅₀ Values for iNOS Inhibitors in Cell-Based Assays

CompoundCell LineIC₅₀ (µM)Reference
This compound (1400W)RAW 264.70.2[6]
This compound (1400W)RAW 264.70.3[6]
This compound (1400W)RAW 264.71.5[6]
L-NILJ774A.1>50[7]
L-NMMAJ774A.1>100[7]

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory activity of compounds against inducible nitric oxide synthase. The use of this compound (1400W) as a reference inhibitor allows for the validation of the assay and provides a benchmark for the potency of test compounds. This assay is a valuable tool for the discovery and characterization of novel anti-inflammatory agents targeting the iNOS pathway.

References

Application Notes and Protocols for Aminoacetamidine Dihydrochloride (Cl-amidine) in Post-Translational Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Aminoacetamidine dihydrochloride, commonly known as Cl-amidine, is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs). PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification known as citrullination or deimination, the conversion of arginine residues to citrulline on a protein substrate. This modification alters the charge and structure of proteins, impacting a wide array of physiological and pathological processes including gene regulation, inflammation, autoimmune diseases, and cancer.[1][2][3] Cl-amidine serves as an invaluable chemical tool for elucidating the roles of PAD enzymes and citrullination in these processes. This document provides detailed application notes and experimental protocols for the use of Cl-amidine in studying post-translational modifications.

Data Presentation

Table 1: Inhibitory Potency of Cl-amidine against PAD Isozymes

PAD IsozymeIC50 (μM)Noteworthy Characteristics
PAD10.8Most potently inhibited isozyme by Cl-amidine.[4]
PAD2-While a pan-inhibitor, specific IC50 for PAD2 is less consistently reported in literature compared to other isozymes.
PAD36.2Moderate inhibition.[4]
PAD45.9Widely studied in the context of cancer and inflammation.[4]

Signaling Pathways Involving PADs and Citrullination

PAD enzymes are implicated in several critical signaling pathways. Their activation is primarily dependent on intracellular calcium levels, and they can be influenced by other signaling molecules like estrogen. Downstream, PAD-mediated citrullination affects gene expression, immune responses, and cell death pathways.

Calcium Signaling and PAD Activation

Elevated intracellular calcium is a primary trigger for PAD activation.[5][6] This influx can be initiated by various stimuli, leading to conformational changes in PAD enzymes and exposure of their catalytic site.

cluster_0 Cell Membrane cluster_1 Cytoplasm Stimuli Stimuli Receptor Receptor Stimuli->Receptor IonChannel Ca2+ Channel Receptor->IonChannel Ca2+ Ca2+ IonChannel->Ca2+ Influx PAD_inactive PAD (inactive) Ca2+->PAD_inactive PAD_active PAD (active) PAD_inactive->PAD_active Activation Citrullination Protein Citrullination PAD_active->Citrullination

Calcium-dependent activation of PAD enzymes.
PAD4, p53, and Gene Regulation

PAD4 can act as a corepressor of the tumor suppressor p53.[1][7] By interacting with p53, PAD4 is recruited to the promoters of p53 target genes, such as p21. There, it citrullinates histones, counteracting arginine methylation and leading to transcriptional repression.[3][8]

cluster_0 Nucleus p53 p53 PAD4 PAD4 p53->PAD4 Recruits HDAC2 HDAC2 p53->HDAC2 Recruits p21_promoter p21 Promoter p53->p21_promoter Binds Histone Histone PAD4->Histone Targets HDAC2->Histone Targets Citrullination Histone Citrullination Histone->Citrullination Deacetylation Histone Deacetylation Histone->Deacetylation Gene_Repression p21 Gene Repression Citrullination->Gene_Repression Deacetylation->Gene_Repression cluster_0 Neutrophil Stimuli Stimuli Receptor Receptor Stimuli->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade PAD4_cyto PAD4 (cytoplasm) Signaling_Cascade->PAD4_cyto PAD4_nuc PAD4 (nucleus) PAD4_cyto->PAD4_nuc Translocation Histone_Citrullination Histone Citrullination PAD4_nuc->Histone_Citrullination Chromatin_Decondensation Chromatin Decondensation Histone_Citrullination->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation Start Start Cell_Culture Cell Culture (e.g., Neutrophils, Cancer Cells) Start->Cell_Culture Treatment Treatment with Cl-amidine (dose-response) Cell_Culture->Treatment Stimulation Stimulation (e.g., PMA, Calcium Ionophore) Treatment->Stimulation Assay_Choice Select Assay Stimulation->Assay_Choice Western_Blot Western Blot (Global Citrullination, Specific Protein Citrullination) Assay_Choice->Western_Blot Biochemical Immunofluorescence Immunofluorescence (Histone Citrullination, NET Formation) Assay_Choice->Immunofluorescence Imaging Functional_Assay Functional Assay (e.g., Cell Viability, Gene Expression) Assay_Choice->Functional_Assay Phenotypic Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

In Vivo Administration of Aminoacetamidine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available scientific literature lacks specific in vivo administration protocols for Aminoacetamidine dihydrochloride. The following application notes and protocols are based on general principles of in vivo compound administration in rodent models and information available for structurally related compounds. Researchers should consider this as a starting point and perform necessary dose-ranging and vehicle suitability studies for their specific experimental context.

Introduction

Data Presentation: General Administration Parameters

Due to the absence of specific data for this compound, the following table summarizes general administration parameters for different routes in common rodent models. These are starting points and should be optimized for the specific compound and experimental design.

ParameterOral (PO)Subcutaneous (SC)Intraperitoneal (IP)Intravenous (IV)
Vehicle Water, Saline, 0.5% MethylcelluloseSaline, PBS, WaterSaline, PBS, WaterSaline, PBS
Typical Volume (Mouse) 5-10 mL/kg5-10 mL/kg10-20 mL/kg5 mL/kg
Typical Volume (Rat) 5-10 mL/kg5-10 mL/kg5-10 mL/kg2.5 mL/kg
Needle Gauge (Mouse) 20-22 G (gavage)25-27 G23-25 G27-30 G (tail vein)
Needle Gauge (Rat) 18-20 G (gavage)23-25 G21-23 G23-25 G (tail vein)
Frequency Once to multiple times dailyOnce to multiple times dailyOnce to multiple times dailyBolus or infusion
Absorption Rate VariableSlowRapidImmediate

Experimental Protocols

3.1. Vehicle Preparation and Compound Solubilization

  • Objective: To prepare a sterile, non-toxic vehicle for the dissolution of this compound.

  • Materials:

    • This compound powder

    • Sterile Water for Injection, USP

    • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Vortex mixer

    • Sterile filters (0.22 µm)

    • Sterile vials

  • Protocol:

    • Determine the desired concentration of this compound for injection.

    • Weigh the required amount of the compound under sterile conditions.

    • In a sterile vial, add the appropriate volume of the chosen vehicle (e.g., saline).

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be confirmed.

    • Visually inspect the solution for any particulate matter.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

    • Store the prepared solution as recommended based on stability data (if available, otherwise prepare fresh daily).

3.2. Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

3.2.1. Oral Administration (Gavage)

  • Objective: To administer a precise dose of the compound directly into the stomach.

  • Protocol:

    • Select the appropriate size gavage needle for the animal (e.g., 20-gauge, 1.5-inch for a mouse).

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the compound solution.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

3.2.2. Subcutaneous (SC) Injection

  • Objective: To administer the compound into the loose space between the skin and underlying muscle.

  • Protocol:

    • Gently restrain the animal.

    • Lift a fold of skin on the back of the neck or flank to create a "tent".

    • Insert the needle (e.g., 25-gauge) into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and gently massage the injection site.

3.2.3. Intraperitoneal (IP) Injection

  • Objective: To administer the compound into the peritoneal cavity.

  • Protocol:

    • Gently restrain the animal, tilting it slightly head-down.

    • Insert the needle (e.g., 23-gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no blood or urine is drawn.

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

3.2.4. Intravenous (IV) Injection

  • Objective: To administer the compound directly into the bloodstream for rapid distribution. This is typically performed via the tail vein in rodents.

  • Protocol:

    • Warm the animal's tail using a heat lamp or warm water to dilate the veins.

    • Place the animal in a restraining device that exposes the tail.

    • Identify one of the lateral tail veins.

    • Insert the needle (e.g., 27-gauge) into the vein, bevel up, at a shallow angle.

    • If correctly placed, a small amount of blood may enter the needle hub.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

    • Withdraw the needle and apply gentle pressure to the injection site.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for an in vivo study involving the administration of a test compound.

experimental_workflow A Compound Preparation (Solubilization in Vehicle) D Compound Administration (e.g., PO, SC, IP, IV) A->D B Animal Acclimatization C Randomization into Treatment Groups B->C C->D E Monitoring and Data Collection (e.g., Pharmacokinetics, Efficacy) D->E F Data Analysis E->F G Results and Interpretation F->G

Caption: General experimental workflow for in vivo compound administration.

Signaling Pathways

There is currently no publicly available information detailing the specific signaling pathways modulated by this compound. As it is a guanidino-containing compound, it may potentially interact with targets that recognize this functional group, such as certain receptors, enzymes, or transporters. However, without experimental data, any depiction of a signaling pathway would be purely speculative. Researchers are encouraged to perform in vitro and in vivo studies to elucidate the mechanism of action of this compound.

A hypothetical workflow for investigating the mechanism of action is presented below.

moa_investigation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Confirmation A Target Identification (e.g., Binding Assays, Proteomics) B Pathway Analysis (e.g., Western Blot, Reporter Assays) A->B E Mechanism of Action Elucidation B->E C Administer Compound to Animal Model D Tissue Collection and Analysis of Biomarkers C->D D->E

Caption: Workflow for investigating the mechanism of action.

Disclaimer: The information provided in these application notes is for guidance purposes only. All in vivo experiments should be conducted by trained personnel in accordance with approved animal welfare protocols and regulations. It is the responsibility of the researcher to determine the appropriate dosage, vehicle, and administration route for this compound for their specific application.

Application Notes and Protocols for the Quantification of Aminoacetamidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetamidine dihydrochloride is a guanidino compound of interest in pharmaceutical development and research. Accurate and precise quantification of this analyte in various samples is crucial for quality control, stability studies, and pharmacokinetic assessments. Due to its chemical structure, which includes a primary amine and a guanidinium group, several analytical techniques can be employed for its determination. These application notes provide detailed protocols for three common analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The protocols are designed to guide the user through method development, validation, and sample analysis.

Analytical Techniques Overview

The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of pharmaceutical compounds. As this compound lacks a strong chromophore, pre-column derivatization is typically required to enable sensitive UV detection. This method is suitable for routine quality control and stability-indicating assays.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of low concentrations of the analyte in complex matrices such as biological fluids.[1][2] This method can often be performed without derivatization, simplifying sample preparation.[1][3]

  • UV-Visible Spectrophotometry: A simple, cost-effective, and rapid method for the quantification of this compound. This technique relies on a chemical reaction with a derivatizing agent to produce a colored product that can be measured.[4][5] It is well-suited for the analysis of bulk drug substance and simple formulations.

Section 1: Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[6][7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions (Starting Point)

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient elution is often necessary to separate the analyte from its degradation products. A typical starting mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined after derivatization. The derivatizing agent and the resulting product will dictate the optimal wavelength.

  • Injection Volume: 10-20 µL.

2. Reagents and Solutions

  • This compound Reference Standard: Of known purity.

  • Derivatizing Reagent: o-Phthalaldehyde (OPA) is a common choice for derivatizing primary amines.[10] A typical OPA reagent can be prepared by dissolving OPA in a borate buffer (pH 9.5) with the addition of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) to form a stable fluorescent derivative.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffers and Acids/Bases: As required for mobile phase preparation and forced degradation studies (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., water or a mixture of water and organic solvent) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug product, it may involve dissolving the formulation in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.

4. Pre-Column Derivatization Procedure (using OPA)

  • To 100 µL of the standard or sample solution, add 100 µL of the OPA derivatizing reagent.

  • Mix well and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature, protected from light.

  • Inject the resulting solution into the HPLC system.

5. Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[11][12]

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

6. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: HPLC-UV Method Validation Summary (Illustrative Data)

Validation ParameterResult
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
SpecificityNo interference from degradants

Note: The values presented in this table are illustrative and should be determined experimentally during method validation.

Visualization

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions deriv Add OPA Reagent (Pre-column) prep_std->deriv prep_sample Prepare Sample Solutions prep_sample->deriv inject Inject into HPLC deriv->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

HPLC-UV Experimental Workflow

Section 2: LC-MS/MS Method

This method is highly sensitive and specific, making it suitable for bioanalytical studies or when very low levels of the analyte need to be quantified.

Experimental Protocol

1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column can provide good retention for this polar compound. A C18 column can also be used.[13]

  • Mobile Phase: A typical mobile phase for HILIC would be a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).[2]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI is expected to work well for the guanidinium group.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) will be the protonated molecular ion [M+H]⁺ of Aminoacetamidine. The product ions (Q3) will be determined by infusing a standard solution and performing a product ion scan.

2. Reagents and Solutions

  • Reference Standards: this compound and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid or ammonium formate for the mobile phase.

3. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., 50:50 water:methanol).

  • Working Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate matrix (e.g., plasma, urine, or a surrogate matrix) with the analyte and IS.

  • Sample Preparation: For biological samples, a protein precipitation step is often sufficient. For example, add 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as:

  • Selectivity and Specificity

  • Calibration Curve (Linearity and Range)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, post-preparative)

Data Presentation

Table 2: LC-MS/MS Method Parameters (Illustrative)

ParameterValue
Precursor Ion (Q1) m/zTo be determined
Product Ion (Q3) m/zTo be determined
Collision Energy (eV)To be optimized
Retention Time (min)To be determined

Table 3: LC-MS/MS Method Validation Summary (Illustrative Data)

Validation ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Lower Limit of Quantification0.1 ng/mL
Matrix EffectAcceptable

Note: The values presented in these tables are illustrative and must be determined experimentally.

Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_sample Spike Sample with IS protein_precip Protein Precipitation (e.g., Acetonitrile) prep_sample->protein_precip centrifuge Centrifuge and Collect Supernatant protein_precip->centrifuge inject Inject Supernatant centrifuge->inject separate Chromatographic Separation (HILIC or C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm Multiple Reaction Monitoring (MRM) ionize->mrm peak_ratio Calculate Peak Area Ratio (Analyte/IS) mrm->peak_ratio quantify Determine Concentration peak_ratio->quantify

LC-MS/MS Experimental Workflow

Section 3: UV-Visible Spectrophotometric Method

This method is based on the reaction of Aminoacetamidine with a chromogenic reagent to form a colored complex that can be quantified using a spectrophotometer.

Experimental Protocol

1. Instrumentation

  • UV-Visible Spectrophotometer: A double-beam or single-beam instrument.

2. Reagents and Solutions

  • This compound Reference Standard

  • Chromogenic Reagent: Sodium 1,2-naphthoquinone-4-sulfonate (NQS) is a suitable reagent that reacts with primary and secondary amines in an alkaline medium to form a colored product.[4]

  • Alkaline Buffer: A buffer solution to maintain the optimal pH for the color-forming reaction (e.g., sodium carbonate buffer, pH 10).

  • Solvent: Deionized water or another suitable solvent.

3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2-20 µg/mL) in water.

  • Sample Preparation: Dissolve the sample in water to obtain a concentration within the calibration range.

4. Color Development and Measurement

  • To 1.0 mL of each standard or sample solution in a series of test tubes, add 1.0 mL of the alkaline buffer.

  • Add 1.0 mL of the NQS reagent solution.

  • Mix well and heat the mixture in a water bath at a specific temperature (e.g., 70 °C) for a defined time (e.g., 15 minutes) to allow for color development.[4]

  • Cool the solutions to room temperature.

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of the colored product.

5. Method Validation

Validate the method for the following parameters:

  • Linearity and Range

  • Accuracy

  • Precision

  • LOD and LOQ

  • Specificity (by testing for interference from excipients)

Data Presentation

Table 4: UV-Vis Spectrophotometric Method Validation Summary (Illustrative Data)

Validation ParameterResult
Wavelength of Max. Abs. (λmax)To be determined
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)99.0% - 101.0%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Note: The values presented in this table are illustrative and should be determined experimentally.

Visualization

UVVis_Logic cluster_reaction Color-Forming Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Quantitative Analysis analyte Aminoacetamidine (Colorless) product Colored Product analyte->product + reagent NQS Reagent (Alkaline pH) reagent->product + measure_abs Measure Absorbance at λmax product->measure_abs calibration Prepare Calibration Curve (Absorbance vs. Concentration) measure_abs->calibration calculate Calculate Sample Concentration calibration->calculate

UV-Vis Method Logical Relationship

References

Troubleshooting & Optimization

Technical Support Center: Aminoacetamidine Dihydrochloride Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Aminoacetamidine dihydrochloride during their experiments.

Troubleshooting Guide: Improving the Solubility of this compound

Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to troubleshoot and enhance its dissolution.

Initial Assessment and Basic Troubleshooting

Before proceeding to more complex methods, ensure that baseline conditions are optimal.

1. Visual Inspection and Material Integrity:

  • Question: Is the this compound solid fully dissolved? Are there visible particulates?

  • Troubleshooting:

    • Ensure the compound is from a reputable source and within its expiry date.

    • Visually inspect for any signs of degradation or impurities.

    • Use adequate agitation (vortexing, sonication) to facilitate dissolution.

2. Solvent Selection:

  • Question: Is the current solvent system appropriate?

  • Troubleshooting:

    • This compound, as a salt, is expected to be most soluble in polar protic solvents.

    • If solubility in an aqueous buffer is low, consider that the "dihydrochloride" nature of the salt can significantly lower the pH of the unbuffered solution, which might suppress the solubility of the free base if it precipitates.

    • For organic solvents, start with polar aprotic solvents like DMSO or DMF, where solubility is generally higher for polar compounds.

Systematic Approach to Solubility Enhancement

If basic troubleshooting fails, the following experimental strategies can be employed. The workflow for this process is outlined below.

G cluster_0 Solubility Troubleshooting Workflow A Initial Dissolution Attempt B Solubility Issue Observed A->B C pH Adjustment B->C Primary Approach D Co-solvent Addition B->D Secondary Approach C->D If Unsuccessful G Successful Dissolution C->G If Successful E Temperature Modification D->E If Unsuccessful D->G If Successful F Use of Solubilizing Agents E->F If Unsuccessful E->G If Successful F->G If Successful

Caption: A workflow for systematically troubleshooting the solubility of this compound.

Experimental Protocols for Solubility Enhancement

pH Adjustment

The solubility of amine salts is highly dependent on the pH of the solution.[1][2] The protonated amine groups of this compound contribute to its aqueous solubility.

Protocol:

  • Prepare a stock solution of a suitable buffer (e.g., phosphate, citrate) at a concentration of 50-100 mM.

  • Prepare a series of buffers with a pH range from 2 to 8.

  • Attempt to dissolve a known amount of this compound in each buffer to determine the optimal pH for solubility.

  • Start with a small volume of the buffer and incrementally add the compound while monitoring for dissolution.

  • Caution: At higher pH values, the free base of the amidine may precipitate if its intrinsic solubility is low.

Expected Outcome: Solubility is generally expected to be higher at a lower pH where the amine groups are fully protonated.

Co-solvent Systems

The addition of an organic co-solvent can disrupt the crystal lattice structure and alter the polarity of the solvent system, thereby improving solubility.[3]

Protocol:

  • Select a water-miscible organic co-solvent. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG 300 or 400)

  • Prepare a series of co-solvent mixtures with water or a suitable buffer (e.g., 10%, 25%, 50% v/v).

  • Attempt to dissolve this compound in each co-solvent mixture.

  • Monitor for complete dissolution. Be aware that high concentrations of organic solvents may not be suitable for all experimental systems, particularly in biological assays.

Temperature Modification

For many compounds, solubility increases with temperature.

Protocol:

  • Prepare a suspension of this compound in the desired solvent.

  • Gently warm the suspension in a water bath while stirring.

  • Increase the temperature in increments (e.g., 5-10°C) and observe for dissolution.

  • Once dissolved, allow the solution to slowly cool to room temperature.

  • Caution: Observe for precipitation upon cooling, which would indicate that the compound is only soluble at elevated temperatures. Also, be mindful of the thermal stability of the compound.

Use of Solubilizing Agents

Surfactants and cyclodextrins can enhance the solubility of poorly soluble compounds.[3][4]

Protocol for Surfactants:

  • Select a non-ionic surfactant such as Tween® 80 or Triton™ X-100.

  • Prepare a stock solution of the surfactant in the desired solvent (e.g., 1-10% w/v).

  • Attempt to dissolve this compound in the surfactant solution.

  • These agents form micelles that can encapsulate the compound, increasing its apparent solubility.[3]

Protocol for Cyclodextrins:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a stock solution of the cyclodextrin in water or buffer.

  • Add this compound to the cyclodextrin solution and stir.

  • Cyclodextrins form inclusion complexes with guest molecules, enhancing their solubility.[4]

Quantitative Data Summary

Solvent SystemExpected SolubilityRationale
WaterModerate to HighAs a dihydrochloride salt, it is designed for aqueous solubility.[5]
Aqueous Buffers (pH 2-5)HighLow pH maintains the protonated (and more soluble) form of the amine groups.[1]
Aqueous Buffers (pH > 7)Potentially LowAt higher pH, conversion to the less soluble free base can occur.[2]
DMSO, DMFHighPolar aprotic solvents are generally effective at dissolving polar organic salts.
Ethanol, MethanolModeratePolar protic solvents can dissolve the salt, but may be less effective than water.
AcetonitrileLow to ModerateLess polar than water and alcohols, may have limited solvating power for the salt.
Dichloromethane, ChloroformVery LowNon-polar organic solvents are unlikely to dissolve a highly polar dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water even though it is a salt?

A1: Several factors could be at play:

  • Concentration: You may be exceeding its intrinsic solubility limit in water. Try preparing a more dilute solution.

  • pH: When dissolved in unbuffered water, the dihydrochloride salt can create a highly acidic microenvironment. While a low pH generally favors the solubility of amines, extreme acidity might, in some cases, lead to common ion effects if the solution is saturated with chloride ions, which could suppress solubility.[6]

  • Purity: Impurities in the compound can affect its solubility.

Q2: I dissolved the compound in a buffer, but it precipitated over time. What is happening?

A2: This could be due to a few reasons:

  • pH Shift: The buffer capacity may have been exceeded, leading to a change in pH and subsequent precipitation.

  • Instability: The compound may be degrading over time in the specific buffer system.

  • Supersaturation: If you used heating to dissolve the compound, it might have formed a supersaturated solution that is now precipitating as it returns to equilibrium at room temperature.

Q3: Can I use a strong acid like HCl to lower the pH and improve solubility?

A3: While a low pH is generally favorable, adding more HCl to a dihydrochloride salt solution can introduce a "common ion effect."[6] The excess chloride ions can decrease the solubility of the salt. It is generally better to use a buffer system to control the pH.

G cluster_0 Common Ion Effect A This compound in Solution B Addition of HCl (Excess Cl⁻) A->B C Equilibrium Shift to the Left (Le Chatelier's Principle) B->C D Precipitation of This compound C->D

Caption: The common ion effect leading to decreased solubility of this compound.

Q4: Are there any compatibility issues I should be aware of when using co-solvents or solubilizing agents?

A4: Yes, especially in biological experiments.

  • Co-solvents like DMSO can be toxic to cells at higher concentrations. Always run a vehicle control in your experiments.

  • Surfactants can interfere with certain assays, for example, by denaturing proteins.

  • Cyclodextrins are generally well-tolerated but can sometimes interact with other components in a formulation.

Always verify the compatibility of your chosen solubilization strategy with your downstream experimental conditions.

References

Stability of Aminoacetamidine dihydrochloride in different buffers and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on assessing the stability of Aminoacetamidine dihydrochloride in various buffers and pH conditions. While specific public data on the stability of this compound is limited, this document outlines the general principles, experimental approaches, and troubleshooting strategies based on established pharmaceutical stability testing methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of this compound crucial for my research?

Understanding the stability of this compound is critical for ensuring the reliability and reproducibility of your experimental results. Degradation of the compound can lead to a decrease in its effective concentration, the formation of impurities with potentially different biological activities, and inaccurate data interpretation. Stability studies help determine the optimal storage conditions, shelf-life, and compatible buffer systems for your experiments.[1][2]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The primary factors influencing the stability of a compound like this compound in solution include pH, buffer composition, temperature, light exposure, and the presence of oxidizing or reducing agents.[1][3][4] Hydrolysis, oxidation, and photolysis are common degradation pathways.[3][5]

Q3: What are the typical signs of this compound degradation?

Degradation can be observed through various analytical techniques. Common indicators include a decrease in the peak area of the parent compound in an HPLC chromatogram, the appearance of new peaks corresponding to degradation products, a change in the pH of the solution, or visible changes such as color alteration or precipitation.[6]

Q4: How do I select the appropriate buffer for my stability study?

The choice of buffer is critical as some buffer species can catalyze degradation (buffer catalysis).[7] It is advisable to test a range of common biological buffers (e.g., phosphate, citrate, Tris, HEPES) at your desired pH. The buffer concentration should also be considered as it can influence stability.[8][9] An ideal buffer should not react with the compound or interfere with the analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound The compound is highly unstable under the tested conditions (pH, buffer, temperature).Conduct forced degradation or stress testing to quickly identify critical stability-influencing factors.[3] Test a wider range of pH values, especially in the acidic range where amidine-containing compounds may exhibit higher stability.[10] Lower the storage temperature.
Inconsistent results between replicates Issues with sample preparation, analytical method variability, or contamination.Ensure accurate and consistent preparation of buffer solutions and compound concentrations. Validate the analytical method for reproducibility.[11] Filter all solutions to remove any particulate matter.
Appearance of multiple, unidentified peaks in HPLC Complex degradation pathway or interaction with buffer components.Utilize mass spectrometry (LC-MS) to identify the mass of the degradation products, which can help in their structural elucidation.[5][6][12] This information is crucial for understanding the degradation mechanism.
Precipitation of the compound from solution Poor solubility of the compound or its degradants at the tested pH or concentration.Determine the solubility of this compound across a range of pH values. Consider using a co-solvent if solubility is a limiting factor, but first, verify its compatibility and lack of interference with the stability of the compound.

Experimental Protocols

General Protocol for pH-Dependent Stability Study

This protocol outlines a general approach to assess the stability of this compound at different pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Commonly used buffers include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

    • Ensure the buffer concentration is consistent across all experiments (e.g., 50 mM).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if necessary).

    • Dilute the stock solution with each buffer to a final, known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Store aliquots of each sample at a constant temperature (e.g., 40°C for accelerated stability testing).[4]

    • Protect samples from light to prevent photodegradation.[13]

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately analyze the samples using a validated stability-indicating HPLC method.[1][3] This method should be able to separate the parent compound from any degradation products.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining over time.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and the degradation rate constant (k) for each pH condition.[13][14]

Forced Degradation (Stress Testing) Protocol

Stress testing helps to identify potential degradation products and pathways.[3]

  • Acid and Base Hydrolysis:

    • Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation:

    • Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation:

    • Store the solid compound and a solution at a high temperature (e.g., 70°C).

  • Photostability:

    • Expose the solid compound and a solution to UV and visible light.

  • Analysis:

    • Analyze all stressed samples by HPLC and LC-MS to identify and characterize the degradation products.[5][6]

Data Presentation

Table 1: Stability of this compound at 40°C in Different Buffers
Buffer (50 mM) pH % Remaining after 24h % Remaining after 48h Apparent Degradation Rate Constant (k) (h⁻¹)
Citrate3.098.597.10.0006
Acetate5.095.290.70.0020
Phosphate7.480.164.20.0092
Borate9.055.630.90.0245

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Buffer Solutions (pH 3, 5, 7.4, 9) C Dilute Stock in Buffers A->C B Prepare Aminoacetamidine dihydrochloride Stock Solution B->C D Store Samples at 40°C (Protected from Light) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) D->E F HPLC Analysis E->F G LC-MS for Degradant ID F->G If degradants observed H Quantify % Remaining F->H I Determine Degradation Kinetics H->I

Caption: Experimental workflow for assessing the pH stability of this compound.

Hypothetical_Degradation_Pathway A Aminoacetamidine dihydrochloride B Hydrolysis Product 1 (e.g., Amide cleavage) A->B pH-dependent hydrolysis C Oxidation Product A->C Oxidation D Further Degradation Products B->D C->D

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Aminoacetamidine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when crystallizing this compound?

A1: Researchers often face challenges in achieving initial crystals, which can be due to several factors including the selection of an appropriate solvent system, achieving the right level of supersaturation, and the presence of impurities. Oiling out, where the compound separates as a liquid instead of a solid, is also a common issue.

Q2: How critical is solvent selection for the crystallization of this compound?

A2: Solvent selection is a critical parameter. The ideal solvent is one in which this compound has moderate solubility, with solubility increasing with temperature. This allows for crystallization by cooling. Common solvents to screen for hydrochloride salts include water, ethanol, methanol, isopropanol, and mixtures thereof.[1] The polarity of the solvent will significantly impact the solubility and crystal packing.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when the concentration of the solute is too high. To address this, you can try:

  • Reducing the concentration of the starting solution.

  • Slowing down the cooling rate to allow for nucleation and crystal growth.

  • Using a different solvent or a co-solvent system.

  • Adding a seed crystal to induce crystallization.

Q4: How can I control polymorphism in this compound crystallization?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for pharmaceutical salts.[2][3][4][5] Controlling it is crucial as different polymorphs can have different physical properties, such as solubility and stability.[2][5] Key factors to control polymorphism include:

  • Solvent Choice: Different solvents can favor the formation of specific polymorphs.

  • Cooling Rate: Rapid cooling often yields metastable polymorphs, while slow cooling favors the most stable form.[3]

  • Supersaturation: The level of supersaturation can influence which polymorphic form nucleates.[3]

  • pH: The pH of the crystallization medium can affect the ionization state and subsequent crystal packing.[3][6][7]

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process.

Q5: What analytical techniques are essential for characterizing this compound crystals?

A5: A suite of analytical techniques is necessary to fully characterize the crystalline material:[8][9][10][11]

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline phase and determine the presence of polymorphism.[8][9][12]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[9][10]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the salt form.[8][9]

  • Microscopy: To observe crystal morphology and size.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Crystals Form - Solution is not supersaturated.- Nucleation barrier is too high.- Inappropriate solvent.- Concentrate the solution further by slow evaporation.- Cool the solution to a lower temperature.- Try a different solvent or an anti-solvent addition.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add seed crystals.
Formation of Oil or Amorphous Solid - Solution is too concentrated.- Cooling is too rapid.- High impurity levels.- Dilute the starting solution.- Decrease the cooling rate.- Purify the material before crystallization.
Poor Crystal Quality (e.g., small needles, dendrites) - Nucleation rate is too high.- Crystal growth is too fast.- Reduce the level of supersaturation.- Slow down the cooling or anti-solvent addition rate.- Use a solvent in which the solubility is slightly higher.
Inconsistent Crystal Form (Polymorphism) - Variations in experimental conditions (temperature, solvent, etc.).- Strictly control crystallization parameters.- Implement a seeding strategy with the desired polymorph.- Characterize each batch using XRPD to ensure phase consistency.
Hygroscopic Crystals - Inherent property of the hydrochloride salt.[13]- Crystallize from a non-aqueous solvent if possible.- Store the crystals under controlled humidity conditions.- Consider co-crystallization to potentially reduce hygroscopicity.[13][14]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Solubility Screening: Determine the solubility of this compound in various solvents (e.g., water, ethanol, methanol, isopropanol) at room temperature and at an elevated temperature (e.g., 60 °C).

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in a chosen solvent at the elevated temperature. Filter the hot solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. To achieve slow cooling, the flask can be placed in a Dewar flask or an insulated container.

  • Crystal Collection: Once crystals have formed, collect them by filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Solvent/Anti-Solvent Selection: Identify a solvent in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common system for hydrochloride salts is a polar solvent like ethanol as the solvent and a less polar solvent like ethyl acetate or heptane as the anti-solvent.

  • Dissolution: Dissolve the this compound in the primary solvent to form a clear solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with stirring until a slight turbidity persists.

  • Crystallization: Add a small amount of the primary solvent to redissolve the turbidity and then allow the solution to stand undisturbed. Crystals should form as the anti-solvent slowly induces precipitation.

  • Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visualized Workflows and Relationships

Experimental_Workflow_Slow_Cooling cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve in Solvent at High Temp B Hot Filtration A->B C Slow Cooling B->C D Crystal Formation C->D E Filtration D->E F Washing E->F G Drying F->G

Caption: Workflow for Slow Cooling Crystallization.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Crystallization Issue cause1 Wrong Solvent issue->cause1 cause2 Incorrect Concentration issue->cause2 cause3 Fast Cooling issue->cause3 cause4 Impurities issue->cause4 sol1 Solvent Screen cause1->sol1 sol2 Adjust Concentration cause2->sol2 sol3 Control Cooling Rate cause3->sol3 sol4 Purify Material cause4->sol4

Caption: Troubleshooting Logic for Crystallization Issues.

References

Troubleshooting off-target effects of Aminoacetamidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Aminoacetamidine dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action of this compound?

Based on its chemical structure, which likely contains a guanidine group, this compound is predicted to act as a modulator of enzymes that metabolize biogenic amines or as a ligand for receptors that recognize guanidinium groups. Its primary targets could include diamine oxidase (DAO) or agmatinase.

Q2: What are the most likely off-target effects to consider when using this compound?

Given its structural features, researchers should be aware of potential off-target effects related to:

  • Histamine Metabolism: Inhibition of diamine oxidase (DAO) can lead to an accumulation of histamine, potentially causing inflammatory or allergic-type responses in cellular or animal models.[1][2][3][4]

  • Muscarinic Receptor Antagonism: Guanidine derivatives have been shown to interact with muscarinic receptors, which could lead to unintended effects on systems regulated by acetylcholine.[5]

  • Agmatine Pathways: If the compound inhibits agmatinase, it could increase levels of agmatine, a neuromodulator with multiple downstream effects, including modulation of NMDA receptors and nitric oxide synthase.[6][7][8]

  • Broad Receptor Interactions: The guanidine group can participate in interactions with various biological targets, leading to a broad range of potential off-target activities.[9][10][11]

Q3: My cells are showing an unexpected inflammatory response after treatment. What could be the cause?

An unexpected inflammatory phenotype could be an off-target effect resulting from the inhibition of diamine oxidase (DAO).[1][4] DAO is a key enzyme in the breakdown of histamine. Inhibition of DAO by this compound would lead to an accumulation of extracellular histamine, which can trigger inflammatory signaling pathways.

Q4: I am observing neurological effects in my animal model that are inconsistent with the intended target pathway. How can I investigate this?

Unanticipated neurological effects could stem from the compound's interaction with agmatine pathways or muscarinic receptors.[5][6] Consider investigating the following:

  • Agmatine Levels: Measure agmatine levels in relevant tissues to determine if the compound is inhibiting agmatinase.

  • NMDA Receptor Function: Assess NMDA receptor activity to see if it is being modulated downstream of elevated agmatine.

  • Muscarinic Receptor Binding: Perform binding assays to determine if the compound has affinity for muscarinic receptor subtypes.

Troubleshooting Guides

Problem: Inconsistent or Unexpected Phenotypic Readouts

If you are observing experimental results that are inconsistent with the expected on-target effects of this compound, consider the following troubleshooting workflow:

Workflow for Investigating Off-Target Effects

Caption: Troubleshooting workflow for unexpected phenotypes.

Quantitative Data Summary: Potential Off-Target Interactions

The following table summarizes potential off-target interactions for compounds containing guanidine or similar moieties, based on published literature. This data can be used as a reference for designing validation experiments.

Target ClassPotential InteractionKey Experimental ValidationReference Compounds
Amine Oxidases Inhibition of Diamine Oxidase (DAO)In vitro DAO activity assay; Cellular histamine quantificationBerenil, Pentamidine[3]
Inhibition of AgmatinaseIn vitro agmatinase activity assay; Tissue agmatine quantificationPiperazine-1-carboxamidine[6]
G-Protein Coupled Receptors Antagonism of Muscarinic Receptors (M2/M4)Radioligand binding assays; Functional calcium flux assaysADS1017, ADS10227[5]

Detailed Experimental Protocols

Protocol 1: In Vitro Diamine Oxidase (DAO) Inhibition Assay

This protocol is designed to determine if this compound inhibits DAO activity.

Materials:

  • Human recombinant DAO

  • Histamine dihydrochloride (substrate)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control inhibitor (e.g., Berenil)

  • 96-well microplate

Procedure:

  • Prepare a reaction buffer containing PBS, Amplex™ Red, and HRP.

  • Add varying concentrations of this compound or the positive control to the wells of the microplate.

  • Add human recombinant DAO to the wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding histamine dihydrochloride to all wells.

  • Measure the fluorescence (excitation 530-560 nm, emission ~590 nm) every 5 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration and determine the IC50 value for this compound.

Protocol 2: Cellular Histamine Accumulation Assay

This protocol measures the effect of this compound on histamine levels in a cell-based system.

Materials:

  • Cell line known to produce histamine (e.g., mast cells)

  • Cell culture medium

  • This compound

  • Lysis buffer

  • Histamine ELISA kit

  • Plate reader

Procedure:

  • Plate cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24 hours.

  • Collect the cell culture supernatant and lyse the cells.

  • Quantify the histamine concentration in both the supernatant and the cell lysate using a histamine ELISA kit according to the manufacturer's instructions.

  • Compare histamine levels in treated versus untreated cells.

Protocol 3: Muscarinic Receptor Binding Assay

This protocol determines the binding affinity of this compound to muscarinic receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., M2 or M4)

  • Radiolabeled ligand for the target receptor (e.g., [³H]-NMS)

  • Binding buffer

  • This compound

  • Unlabeled competitor (e.g., atropine)

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound or the unlabeled competitor.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value for this compound to determine its binding affinity.

Signaling Pathway Diagrams

Potential Off-Target Signaling Pathway: DAO Inhibition

G compound Aminoacetamidine dihydrochloride dao Diamine Oxidase (DAO) compound->dao Inhibits histamine Histamine dao->histamine Degrades h1r H1 Receptor histamine->h1r Activates inflammatory_response Inflammatory Response h1r->inflammatory_response Triggers

Caption: Inhibition of DAO by this compound.

Potential Off-Target Signaling Pathway: Agmatinase Inhibition

G compound Aminoacetamidine dihydrochloride agmatinase Agmatinase compound->agmatinase Inhibits agmatine Agmatine agmatinase->agmatine Degrades nmda NMDA Receptor agmatine->nmda Modulates nos Nitric Oxide Synthase (NOS) agmatine->nos Inhibits downstream_effects Neuromodulatory Effects nmda->downstream_effects nos->downstream_effects

Caption: Inhibition of agmatinase by this compound.

References

Technical Support Center: Purification of Aminoacetamidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Aminoacetamidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is typically ammonium chloride, a byproduct of the synthesis process. Other potential impurities can include unreacted starting materials, other salt forms, and degradation products arising from instability.[1] The purity of crude amidine hydrochlorides often ranges from 92% to 95%.[1]

Q2: What are the recommended primary purification strategies for this compound?

A2: The two primary recommended purification strategies for a polar, water-soluble salt like this compound are recrystallization (including mixed-solvent recrystallization) and ion-exchange chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC), particularly with a Hydrophilic Interaction Chromatography (HILIC) column suitable for polar analytes.[2] Other analytical methods include quantitative amino acid analysis after hydrolysis and spectroscopic techniques such as NMR to identify any organic impurities.[3][4]

Q4: What are the stability considerations for this compound during purification?

A4: Amidine hydrochlorides can be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.[5][6] It is crucial to control these parameters during purification. Solutions should ideally be prepared fresh and stored at low temperatures to minimize degradation.

Troubleshooting Guides

Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point or is highly impure.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly. 4. Consider a pre-purification step like a charcoal treatment to remove impurities.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of pure this compound. 3. Evaporate some of the solvent to increase the concentration and then cool again. 4. If using a mixed-solvent system, add a small amount of the anti-solvent.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used initially.1. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. 2. Minimize the volume of cold solvent used for washing the crystals. 3. Concentrate the mother liquor and attempt a second crystallization to recover more product.
Product is still impure after recrystallization. The chosen solvent system is not effective at excluding the specific impurities present. The cooling was too rapid, trapping impurities.1. Experiment with different solvent systems (e.g., different alcohol/anti-solvent combinations). 2. Ensure a slow cooling rate to allow for selective crystallization. 3. Consider an alternative purification method like ion-exchange chromatography.
Ion-Exchange Chromatography Issues

This guide provides solutions for common issues during the ion-exchange purification of this compound.

Problem Potential Cause Troubleshooting Steps
Target compound does not bind to the column. Incorrect pH or ionic strength of the loading buffer. Column not properly equilibrated.1. Ensure the pH of the loading buffer is at least 1 pH unit below the pKa of the amidinium group to ensure it is protonated and positively charged. 2. Use a low ionic strength loading buffer. 3. Verify that the column has been fully equilibrated with the loading buffer.[7]
Poor separation of the target compound from impurities. The elution gradient is too steep. Incorrect buffer composition.1. Use a shallower salt gradient for elution to improve resolution. 2. Optimize the pH of the elution buffer. 3. Ensure the sample is properly dissolved and filtered before loading to prevent column clogging.
Low recovery of the target compound. The compound is precipitating on the column. The elution conditions are not strong enough to desorb the compound.1. Increase the salt concentration in the elution buffer. 2. Check the solubility of the compound in the elution buffer and consider adding a small amount of an organic modifier if compatible with the resin.[7]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization of this compound

Objective: To purify crude this compound by removing polar impurities such as ammonium chloride.

Materials:

  • Crude this compound

  • Anhydrous Ethanol (or Isopropanol)

  • Ethyl Acetate (or Diethyl Ether)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot anhydrous ethanol with stirring.

  • Once fully dissolved, slowly add ethyl acetate dropwise to the hot solution until a slight turbidity persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum.

Protocol 2: Ion-Exchange Chromatography of this compound

Objective: To purify this compound from both charged and uncharged impurities.

Materials:

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Chromatography column

  • Loading buffer (e.g., 10 mM HCl)

  • Elution buffer (e.g., 1 M NaCl in 10 mM HCl)

  • Regeneration solution (e.g., 2 M HCl)

  • Deionized water

  • Fraction collector

Procedure:

  • Pack the chromatography column with the strong cation exchange resin.

  • Equilibrate the column by washing with 3-5 column volumes of deionized water, followed by 3-5 column volumes of the loading buffer.

  • Dissolve the crude this compound in the loading buffer and filter to remove any particulates.

  • Load the sample onto the column at a slow flow rate.

  • Wash the column with 3-5 column volumes of the loading buffer to remove any unbound impurities.

  • Elute the bound this compound using a linear gradient of the elution buffer (0 to 1 M NaCl over 10 column volumes).

  • Collect fractions and analyze for the presence of the target compound using a suitable analytical method (e.g., HPLC).

  • Pool the pure fractions and remove the salt by dialysis or a suitable desalting column.

  • Lyophilize the purified fraction to obtain the solid product.

  • Regenerate the column by washing with 3-5 column volumes of the regeneration solution, followed by extensive washing with deionized water until the pH is neutral.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of amidine hydrochlorides.

Purification Method Starting Purity Final Purity Typical Yield Primary Impurity Removed
Recrystallization 92-95%[1]>98%[1]70-85%Ammonium Chloride[1]
Ion-Exchange Chromatography 92-95%[1]>99%60-80%Ammonium Chloride and other charged impurities

Visualizations

experimental_workflow_recrystallization start Crude Aminoacetamidine dihydrochloride dissolve Dissolve in minimum hot Ethanol start->dissolve add_antisolvent Add Ethyl Acetate (anti-solvent) until turbid dissolve->add_antisolvent clarify Add a few drops of hot Ethanol to clarify add_antisolvent->clarify cool_rt Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold Ethyl Acetate filter->wash dry Dry under Vacuum wash->dry product Purified Aminoacetamidine dihydrochloride dry->product

Caption: Workflow for Mixed-Solvent Recrystallization.

experimental_workflow_ion_exchange start Crude Aminoacetamidine dihydrochloride prepare_sample Dissolve in Loading Buffer start->prepare_sample load_column Load onto Equilibrated Cation Exchange Column prepare_sample->load_column wash_column Wash with Loading Buffer load_column->wash_column elute Elute with Salt Gradient wash_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (e.g., HPLC) collect_fractions->analyze pool Pool Pure Fractions analyze->pool desalt Desalt and Lyophilize pool->desalt product Purified Aminoacetamidine dihydrochloride desalt->product

Caption: Workflow for Ion-Exchange Chromatography.

troubleshooting_logic_recrystallization start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No success Successful Purification check_crystals->success Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add co-solvent - Slower cooling oiling_out->troubleshoot_oiling Yes

References

How to address batch-to-batch variability of Aminoacetamidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address the common issue of batch-to-batch variability with Aminoacetamidine dihydrochloride. The following information offers troubleshooting advice and standardized protocols to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the efficacy of this compound between different batches. What could be the cause?

Batch-to-batch variability in small molecules like this compound can stem from several factors originating during the manufacturing process. These can include minor changes in synthetic routes, purification methods, or the quality of starting materials. Such variations can lead to differences in the impurity profile, isomeric ratio, or physicochemical properties of the final product, all of which can impact its biological activity.

Q2: What are the potential impurities in this compound?

While a definitive list of impurities for this compound is not publicly available, potential impurities can be inferred from its structure and general synthetic pathways for similar compounds. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Molecules formed during intermediate synthetic steps.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed due to instability of the compound under certain storage or handling conditions.

Q3: How can we assess the purity and consistency of a new batch of this compound?

A multi-pronged analytical approach is recommended to thoroughly characterize each new batch. This should ideally include:

  • Chromatographic analysis (HPLC/UPLC): To determine the purity of the main compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Physical Characterization: Measurement of properties like melting point, solubility, and appearance.

Q4: What is a Certificate of Analysis (CofA) and what should I look for?

A Certificate of Analysis is a document provided by the supplier that outlines the quality control testing results for a specific batch. When reviewing a CofA for this compound, you should pay close attention to:

  • Purity: Typically determined by HPLC.

  • Identity: Confirmed by methods like NMR or Mass Spectrometry.

  • Appearance: Should be consistent with previous batches.

  • Solubility: Important for preparing stock solutions.

  • Residual Solvents: Levels should be within acceptable limits.

  • Water Content: Can affect the net amount of active compound.

The table below summarizes key parameters to compare between batches.

ParameterTypical MethodImportance
Purity HPLC/UPLCDirectly relates to the concentration of the active compound.
Identity NMR, Mass SpecConfirms the correct chemical structure.
Appearance Visual InspectionInconsistencies can indicate differences in crystalline form or the presence of impurities.
Solubility Experimental TestEnsures consistent stock solution preparation.
Water Content Karl Fischer TitrationAffects the accurate weighing of the compound for solution preparation.
Residual Solvents GC-MSSolvents can be toxic to cells or interfere with assays.

Troubleshooting Guide

Issue: Inconsistent results in our in vitro/in vivo experiments.

If you are experiencing variability in your experimental results, a systematic troubleshooting approach is crucial. The following workflow can help pinpoint the source of the inconsistency.

G A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CofA) of Different Batches A->B First Step C Perform In-House Quality Control on All Batches B->C If CofAs differ or are insufficient G Contact Supplier for More Information B->G If CofA is unclear D Characterize Physicochemical Properties C->D Characterize further E Standardize Experimental Protocol D->E Ensure consistent handling F Analyze Data for Batch-Specific Effects E->F Systematic data analysis F->G If batch is confirmed as source of variability H Qualify a New, Consistent Batch for Future Experiments F->H If a consistent batch is identified G cluster_0 Batch Characterization cluster_1 Cell-Based Assay cluster_2 Signaling Pathway Readout cluster_3 Data Analysis A Batch A (High Purity) D Treat Cells with Equimolar Concentrations of Each Batch A->D B Batch B (Lower Purity) B->D C Batch C (Reference Lot) C->D E Measure Target Phosphorylation (e.g., Western Blot, ELISA) D->E F Measure Downstream Gene Expression (e.g., qPCR) D->F G Compare Dose-Response Curves for Each Batch E->G F->G H Correlate Analytical Data with Biological Activity G->H

Technical Support Center: Mitigating Cytotoxicity of Aminoacetamidine Dihydrochloride and Other Novel Amidine Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available data on the specific cytotoxic profile of Aminoacetamidine dihydrochloride in cell culture. This guide provides general principles and troubleshooting strategies for assessing and mitigating the cytotoxicity of novel small molecules, with a focus on compounds containing amidine functional groups. The provided protocols and data are illustrative and should be adapted to your specific cell lines and experimental goals.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death after treating my cultures with this compound. What is the likely mechanism of cytotoxicity?

A1: The precise mechanism for this compound is not well-documented. However, other amidine-containing compounds have been shown to exert cytotoxic effects through various mechanisms, including:

  • DNA Intercalation and Minor Groove Binding: The positively charged amidine group can facilitate binding to the minor groove of DNA, potentially interfering with DNA replication and transcription.[1][2]

  • Inhibition of Topoisomerases: Some amidine analogues have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, leading to cell cycle arrest and apoptosis.[1][3]

  • Mitochondrial Disruption: Certain diamidines can disrupt mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors.[2]

  • Inhibition of Protein and RNA Synthesis: Broad-spectrum inhibition of essential cellular synthesis pathways has been observed with some amidine compounds like pentamidine.[4]

It is crucial to experimentally determine the mechanism for your specific compound and cell line.

Q2: What is a good starting concentration range for testing the cytotoxicity of this compound?

A2: When working with a compound with unknown cytotoxicity, it is recommended to start with a broad range of concentrations. A typical approach is to perform a dose-response experiment using serial dilutions. A starting point could be a range from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM). This wide range will help in identifying the concentration at which cytotoxic effects become apparent and in determining the IC50 (half-maximal inhibitory concentration).

Q3: My vehicle control (e.g., DMSO) is also showing some cytotoxicity. What should I do?

A3: Vehicle-induced cytotoxicity is a common issue. Here are some troubleshooting steps:

  • Lower the Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5% and ideally at or below 0.1%.

  • Test Vehicle Toxicity: Always include a vehicle-only control group in your experiments to assess its baseline effect on cell viability.

  • Choose an Alternative Solvent: If DMSO toxicity is persistent, consider alternative, less toxic solvents. However, ensure your compound is soluble in the alternative solvent.

  • Check Solvent Quality: Use high-purity, cell culture-grade solvents to avoid contaminants that might be cytotoxic.

Q4: How can I distinguish between apoptosis and necrosis induced by my compound?

A4: Several assays can differentiate between these two modes of cell death:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can confirm an apoptotic mechanism.

  • Morphological Assessment: Observing cell morphology using microscopy can provide clues. Apoptotic cells often exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Inconsistent Compound Dilution Prepare fresh serial dilutions for each experiment. Vortex stock solutions and dilutions thoroughly before adding to the cells.
Bubbles in Wells Inspect plates for bubbles before reading. If present, gently pop them with a sterile pipette tip.[5]
Contamination Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination.
Issue 2: No Cytotoxicity Observed Even at High Concentrations
Possible Cause Troubleshooting Steps
Compound Instability The compound may be degrading in the culture medium. Assess compound stability over the incubation period using methods like HPLC. Consider shorter incubation times.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, consider using a different solvent or a lower concentration range.
Incorrect Assay Choice The chosen cytotoxicity assay may not be sensitive to the mechanism of cell death induced by your compound. Try an orthogonal assay (e.g., if using an MTT assay, try an LDH release assay).
Cell Line Resistance The chosen cell line may be resistant to the compound. Consider testing on a panel of different cell lines.
Insufficient Incubation Time The cytotoxic effects may take longer to manifest. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time.

Quantitative Data Summary

The following tables present hypothetical data from a dose-response experiment to illustrate how to determine the IC50 value of a novel compound.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.10 ± 0.0988.0
50.78 ± 0.0662.4
100.61 ± 0.0548.8
250.35 ± 0.0428.0
500.15 ± 0.0312.0
1000.08 ± 0.026.4

Table 2: Calculated IC50 Value

ParameterValue
IC50 (µM) ~9.5

Note: The IC50 value is typically calculated using non-linear regression analysis of the dose-response curve.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle-only controls and no-cell (medium only) blanks.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (or other test compound)

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound C Treat Cells with Compound B->C D Incubate (e.g., 24h, 48h, 72h) C->D E Perform MTT or LDH Assay D->E F Measure Absorbance E->F G Calculate % Viability / % Cytotoxicity F->G H Determine IC50 Value G->H

Caption: Workflow for determining the cytotoxicity of a novel compound.

Troubleshooting_Logic Start High Cytotoxicity Observed Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Reduce vehicle concentration or change solvent Q1->A1_Yes Yes Q2 Is the cytotoxicity dose-dependent? Q1->Q2 No A1_Yes->Q2 A2_No Check for compound precipitation or assay interference Q2->A2_No No A2_Yes Proceed with mechanism of action studies Q2->A2_Yes Yes End Mitigation Strategy Identified A2_Yes->End

References

Technical Support Center: Aminoacetamidine Dihydrochloride - Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding resistance to Aminoacetamidine Dihydrochloride in experimental models is not available in the current scientific literature. The following content is based on general principles of drug resistance and provides a hypothetical framework for approaching such a problem. The experimental protocols and pathways described are illustrative and would require validation for this specific compound.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
FAQ-001 What is this compound and what is its primary mechanism of action?Based on its chemical structure, this compound is likely a small molecule compound. Without specific studies, its precise mechanism of action is unknown. It could potentially act as an enzyme inhibitor, a receptor agonist/antagonist, or interfere with nucleic acid or protein synthesis. Determining the exact mechanism is the first critical step in understanding resistance.
FAQ-002 Has resistance to this compound been reported in experimental models?Currently, there are no published studies specifically documenting resistance to this compound in any experimental model.
FAQ-003 What are the potential general mechanisms of acquired resistance to a novel compound like this compound?General mechanisms of drug resistance include: 1) Target modification: Alterations in the drug's molecular target that reduce binding affinity. 2) Increased drug efflux: Upregulation of transporter proteins that pump the compound out of the cell. 3) Drug inactivation: Enzymatic modification of the compound to an inactive form. 4) Target bypass: Activation of alternative signaling pathways that circumvent the effect of the drug.
FAQ-004 How can I determine if my experimental model has developed resistance to this compound?Resistance can be confirmed by a rightward shift in the dose-response curve, meaning a higher concentration of the compound is required to achieve the same biological effect. This is typically quantified by a significant increase in the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
FAQ-005 What initial steps should I take to investigate the mechanism of resistance in my model?Initial steps should include: 1) Genomic and transcriptomic analysis: Compare resistant and sensitive models to identify mutations or changes in gene expression (e.g., in the target protein, efflux pumps, or metabolic enzymes). 2) Target engagement assays: Confirm that the compound is still able to bind to its intended target in the resistant model. 3) Metabolomic analysis: Investigate if the compound is being metabolized or inactivated in the resistant model.

Troubleshooting Guides

Problem 1: Decreased Efficacy of this compound Over Time

Potential Cause Troubleshooting Step Expected Outcome
Development of Resistance Perform a dose-response assay and compare the IC50/EC50 value to the original sensitive model.A significant increase in the IC50/EC50 value confirms the development of resistance.
Compound Instability Check the stability of the compound in your experimental medium over the time course of the experiment.If the compound degrades, a decrease in efficacy will be observed. Prepare fresh solutions for each experiment.
Inconsistent Dosing Verify the accuracy of your serial dilutions and the final concentration administered to the experimental model.Consistent dosing should restore the expected efficacy in a sensitive model.

Problem 2: Identifying the Mechanism of Resistance

Investigative Approach Methodology Interpretation of Results
Target-Based Resistance Sequence the gene encoding the putative target of this compound in both sensitive and resistant models.The presence of mutations in the resistant model's target gene suggests target modification as the resistance mechanism.
Efflux Pump-Mediated Resistance Quantify the expression of common drug efflux pumps (e.g., ABC transporters) at the mRNA and protein level. Use an efflux pump inhibitor in combination with this compound.Increased expression of efflux pumps in the resistant model and restoration of sensitivity in the presence of an inhibitor would indicate this mechanism.
Metabolic Resistance Perform liquid chromatography-mass spectrometry (LC-MS) analysis on cell lysates or media from both models after treatment to identify potential metabolites of this compound.The presence of inactive metabolites in the resistant model would suggest drug inactivation.

Experimental Protocols

Protocol 1: Determination of IC50/EC50 by Dose-Response Assay

  • Cell Seeding: Plate cells (or prepare other experimental units) at a predetermined density and allow them to adhere/stabilize overnight.

  • Serial Dilution: Prepare a series of concentrations of this compound. A 10-point dilution series with a 1:3 dilution factor is common.

  • Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate for a period relevant to the biological effect being measured (e.g., 48-72 hours for cell viability).

  • Assay: Perform the appropriate assay to measure the biological effect (e.g., MTT assay for cell viability, ELISA for protein expression).

  • Data Analysis: Plot the response (e.g., % viability) against the log of the compound concentration. Fit a sigmoidal dose-response curve to determine the IC50/EC50 value.

Protocol 2: Evaluation of Efflux Pump Involvement using a Combination Assay

  • Experimental Setup: Prepare two sets of the resistant model.

  • Pre-treatment: Pre-treat one set with a known broad-spectrum efflux pump inhibitor (e.g., Verapamil, Cyclosporin A) for 1-2 hours. The other set receives no pre-treatment.

  • Co-treatment: Treat both sets with a dose-response curve of this compound as described in Protocol 1.

  • Assay and Analysis: Perform the relevant assay and calculate the IC50 for both the treated and untreated sets.

  • Interpretation: A significant decrease in the IC50 value in the presence of the efflux pump inhibitor suggests that increased drug efflux is a mechanism of resistance.

Visualizations

G cluster_workflow Troubleshooting Workflow for Resistance start Decreased Efficacy Observed check_resistance Perform Dose-Response Assay (Compare IC50/EC50) start->check_resistance resistance_confirmed Resistance Confirmed check_resistance->resistance_confirmed IC50 Increased no_resistance No Resistance (Check Compound Stability/Dosing) check_resistance->no_resistance IC50 Unchanged investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism

Caption: A logical workflow for troubleshooting decreased efficacy.

G cluster_pathway Hypothetical Signaling Pathway and Resistance drug Aminoacetamidine dihydrochloride target Target Protein drug->target Inhibition downstream Downstream Signaling target->downstream effect Biological Effect downstream->effect resistance_mech Resistance Mechanisms mutation Target Mutation resistance_mech->mutation Alters Target efflux Drug Efflux resistance_mech->efflux Removes Drug bypass Bypass Pathway resistance_mech->bypass Circumvents Target mutation->target efflux->drug bypass->effect

Caption: Potential mechanisms of resistance to a targeted agent.

Validation & Comparative

Comparative Efficacy of Aminoacetamidine Dihydrochloride and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information on Aminoacetamidine dihydrochloride and its direct analogs. This scarcity of data prevents a detailed comparative analysis of their efficacy, as requested.

While the broader classes of compounds to which this compound belongs, namely acetamide and guanidine derivatives, are known to possess a wide range of biological activities, specific data on this particular molecule is not present in the accessible scientific domain. This includes a lack of information regarding its primary therapeutic target, mechanism of action, and any comparative studies with structurally similar compounds.

General Landscape of Acetamide and Guanidine Derivatives in Drug Discovery

To provide a contextual framework, it is important to note that both acetamide and guanidine moieties are prevalent in medicinal chemistry and are components of numerous therapeutic agents.

  • Acetamide Derivatives: This class of compounds has been explored for a variety of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. The acetamide group can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

  • Guanidine Derivatives: The guanidinium group is a key feature in many biologically active molecules, including the amino acid arginine. Guanidine derivatives have been investigated for a diverse array of therapeutic applications, such as antihypertensive, antidiabetic, and antiviral agents. The positive charge of the guanidinium group at physiological pH often plays a crucial role in the binding of these molecules to their biological targets.

The Uncharted Territory of this compound

  • Identify relevant analogs that have been synthesized and tested for similar or improved efficacy.

  • Extract quantitative data from experimental studies to populate comparative tables.

  • Detail experimental protocols used to assess its biological activity.

  • Construct signaling pathway diagrams or experimental workflows related to its mechanism of action.

Conclusion

At present, a comparative guide on the efficacy of this compound and its analogs cannot be compiled due to the lack of foundational scientific data. For researchers, scientists, and drug development professionals interested in this specific molecule, the initial step would need to be exploratory research to synthesize and characterize the compound, followed by in vitro and in vivo studies to determine its biological activity and potential therapeutic applications. Without such primary research, any comparison remains speculative.

It is recommended that any future research in this area be directed towards establishing the fundamental pharmacological profile of this compound. This would pave the way for the rational design and synthesis of analogs, which could then be subjected to the rigorous comparative efficacy studies outlined in the initial request.

Validation of Aminoacetamidine Dihydrochloride as a Specific Nitric Oxide Synthase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Aminoacetamidine dihydrochloride as a specific inhibitor of inducible Nitric Oxide Synthase (iNOS). Given the limited direct literature on this compound, this document establishes a comparative analysis with well-characterized iNOS inhibitors, offering the necessary experimental protocols and data presentation structures to facilitate its evaluation. The core chemical scaffold of this compound, the acetamidine group, is a key feature in potent and selective iNOS inhibitors such as 1400W, suggesting its potential activity against this enzyme.

Introduction to Nitric Oxide Synthases (NOS)

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

  • Endothelial NOS (eNOS or NOS3): Mainly expressed in the endothelium, it is crucial for regulating vascular tone and blood pressure.

  • Inducible NOS (iNOS or NOS2): Its expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli like cytokines and endotoxins.[1][2] Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases, septic shock, and some cancers.[3]

The development of isoform-selective NOS inhibitors is a significant goal in drug discovery to target the detrimental effects of excessive NO production while preserving its essential physiological functions.

Comparative Analysis of iNOS Inhibitors

To validate the efficacy and specificity of a novel compound like this compound, its performance must be benchmarked against established inhibitors. This section details the inhibitory profiles of three well-known iNOS inhibitors: 1400W, L-N6-(1-iminoethyl)lysine (L-NIL), and Aminoguanidine.

Inhibitor Performance Data

The following table summarizes the reported 50% inhibitory concentrations (IC50) for these reference compounds against the three NOS isoforms. A lower IC50 value indicates greater potency. The selectivity is determined by the ratio of IC50 values for eNOS or nNOS relative to iNOS.

InhibitoriNOS IC50nNOS IC50eNOS IC50Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)
1400W ≤ 7 nM (Kd)[4][5][6][7]2 µM[4][6][7]50 µM[4][6][7]~7140-fold~285-fold
L-NIL 3.3 µM[8][9][10]92 µM[8][9][10]--~28-fold[8][9][10]
Aminoguanidine 2.1 µM[11]-->10-100-fold less potent on constitutive NOS[12]>10-100-fold less potent on constitutive NOS[12]

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made within the same study.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate and characterize the inhibitory activity of this compound against NOS isoforms.

In Vitro NOS Activity Assay (Griess Assay)

This assay measures the production of nitrite, a stable oxidation product of NO.

a. Materials:

  • Recombinant human nNOS, iNOS, and eNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (CaCl2)

  • Enzyme reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare Standard Curve: Create a series of sodium nitrite standards (e.g., 0-100 µM) in the reaction buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound (this compound) at various concentrations. Include wells with reference inhibitors and a no-inhibitor control.

    • For nNOS and eNOS, add Calmodulin and CaCl2.

    • Add L-Arginine, NADPH, and BH4.

    • Initiate the reaction by adding the respective NOS enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Stop the reaction by adding Griess Reagent A, followed by Griess Reagent B to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the nitrite concentration in each well using the standard curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based NOS Activity Assay

This assay measures iNOS activity in a cellular context, typically using macrophage-like cell lines.

a. Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

  • Test compound (this compound) and reference inhibitors

  • Griess Reagent

  • Cell culture plates

b. Protocol:

  • Cell Culture and Induction:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

    • Simultaneously, treat the cells with various concentrations of this compound or reference inhibitors.

    • Incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant as described in the in vitro protocol.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of NO production in the cellular context.

Visualizing Key Processes

To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.

Signaling Pathway of NOS Activation

NOS_Signaling LPS LPS / IFN-γ TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Aminoacetamidine Aminoacetamidine dihydrochloride Aminoacetamidine->iNOS_Protein inhibits

Caption: Inflammatory pathway leading to iNOS-mediated NO production and its inhibition.

Experimental Workflow for Inhibitor Validation

Inhibitor_Validation_Workflow start Start: Synthesize/Obtain This compound invitro_assay In Vitro NOS Activity Assay (Griess Assay) start->invitro_assay cell_based_assay Cell-Based iNOS Assay (e.g., RAW 264.7 cells) start->cell_based_assay isoform_selectivity Determine IC50 for nNOS, iNOS, eNOS invitro_assay->isoform_selectivity compare Compare IC50 and Selectivity with Reference Inhibitors isoform_selectivity->compare cell_based_assay->compare conclusion Conclusion on Potency and Specificity compare->conclusion

References

Profiling the Cross-Reactivity of Novel Chemical Entities: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on Aminoacetamidine dihydrochloride: An extensive search of scientific literature and chemical databases for the biological target and cross-reactivity profile of this compound (also known as 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride) did not yield specific data on its primary mechanism of action or off-target activities. For drug development professionals and researchers, profiling a compound with an unknown target requires a systematic approach to first identify its primary biological activity and subsequently determine its selectivity.

This guide provides a general framework and detailed experimental protocols for characterizing the cross-reactivity of a novel compound, using the principles that would be applied to a substance like this compound.

Introduction to Cross-Reactivity Profiling

Cross-reactivity, or off-target activity, is the unintended interaction of a chemical compound with proteins or other biomolecules that are not its primary therapeutic target. Understanding a compound's cross-reactivity is crucial in drug development to assess potential side effects, identify opportunities for drug repositioning, and ensure therapeutic safety and efficacy. A thorough cross-reactivity profile is a key component of the preclinical safety evaluation of any new chemical entity.

A General Workflow for Cross-Reactivity Profiling

The process of characterizing a novel compound's cross-reactivity typically follows a multi-step approach, beginning with broad screening and progressing to more specific functional assays.

G cluster_0 Phase 1: Target Identification & Primary Activity cluster_1 Phase 2: Selectivity & Cross-Reactivity Assessment cluster_2 Phase 3: In-depth Analysis & Reporting A Novel Compound (e.g., this compound) B Broad Phenotypic Screening (e.g., cell viability, pathway analysis) A->B C Target Deconvolution (e.g., affinity chromatography, genetic screening) B->C D Putative Primary Target(s) Identified C->D E Develop & Validate Primary Target Assay D->E F Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) E->F G Dose-Response Confirmation of Hits F->G H Functional Cellular Assays for Off-Targets G->H I Data Analysis & Comparison (IC50/Ki values) H->I J Pathway Analysis of Off-Targets I->J K Comprehensive Cross-Reactivity Profile J->K

Caption: A generalized workflow for identifying the primary target and characterizing the cross-reactivity profile of a novel chemical compound.

Key Experimental Methodologies

Several experimental techniques are routinely employed to assess the selectivity of a compound against a wide array of potential off-targets. The choice of assay depends on the target class being investigated.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor, transporter, or ion channel. These assays measure the displacement of a radioactively labeled ligand that is known to bind to the target of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Target: Cell membranes or purified receptors are prepared and aliquoted into a 96-well plate.

  • Incubation: A fixed, low concentration of a high-affinity radioligand (typically at or below its dissociation constant, Kd) is added to each well along with varying concentrations of the test compound (e.g., this compound).

  • Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation: Unbound radioligand is separated from the receptor-bound radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the cell membranes.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

For targets that are enzymes, direct measurement of the inhibition of their catalytic activity is a common approach. This is particularly relevant for large enzyme families such as kinases.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in the wells of a microplate. The test compound is added at various concentrations.

  • Kinase Reaction: The plate is incubated to allow the enzymatic reaction (phosphorylation of the substrate) to proceed.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Data Analysis: The IC50 value is determined by plotting the reduction in luminescence against the concentration of the test compound.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Test Compound B ADP + Phosphorylated Substrate A->B Incubation C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (ADP -> ATP) C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence E->F

A Comparative Guide to Nitric Oxide Synthase Inhibitors: Agmatine vs. L-NAME and 7-NI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of agmatine, a naturally occurring aminoguanidine, against two other widely studied inhibitors of Nitric Oxide Synthase (NOS): L-NAME (Nω-nitro-L-arginine methyl ester) and 7-NI (7-nitroindazole). This comparison is supported by experimental data on their inhibitory constants and mechanisms of action, providing a valuable resource for researchers investigating the nitric oxide signaling pathway and developing novel therapeutics.

Performance Comparison of NOS Inhibitors

The inhibitory potential of agmatine, L-NAME, and 7-NI against the three major isoforms of Nitric Oxide Synthase (nNOS, iNOS, and eNOS) is summarized below. The data presented are Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values compiled from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Selectivity Profile
Agmatine nNOS (neuronal)~660 µM[1]-Weak inhibitor
iNOS (inducible)~220 µM[1]262 ± 39.9 µM[2]Moderate inhibitor, ~3-fold more selective for iNOS over nNOS
eNOS (endothelial)~7.5 mM[1]-Very weak inhibitor
L-NAME nNOS (bovine)15 nM-Potent, non-selective
iNOS (murine)4.4 µM-Potent, non-selective
eNOS (human)39 nM-Potent, non-selective
7-Nitroindazole (7-NI) nNOS--Potent and selective inhibitor of nNOS[3]
iNOS--Less potent against iNOS
eNOS--Significantly less potent against eNOS

Mechanism of Action

Agmatine acts as a competitive inhibitor of all NOS isoforms by binding to the L-arginine binding site, thereby preventing the synthesis of nitric oxide (NO)[1]. Interestingly, some studies suggest that agmatine can also lead to an irreversible, time- and concentration-dependent inactivation of nNOS by increasing its NADPH oxidase activity, which results in the production of hydrogen peroxide and subsequent oxidative inactivation of the enzyme.

L-NAME , an analog of L-arginine, is a non-selective inhibitor of all three NOS isoforms. It acts as a competitive inhibitor, binding tightly to the active site of the enzyme. Its broad-spectrum activity makes it a useful tool for studying the overall effects of NOS inhibition, but it lacks the specificity required for dissecting the roles of individual isoforms.

7-Nitroindazole (7-NI) exhibits a high degree of selectivity for the neuronal isoform of NOS (nNOS). This selectivity is a key advantage in studies aiming to elucidate the specific functions of nNOS in the central nervous system and peripheral tissues, without the confounding cardiovascular effects that can result from eNOS inhibition[3].

Nitric Oxide Signaling Pathway

Nitric oxide is a critical signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and the immune response. The canonical nitric oxide signaling pathway involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to elicit downstream cellular responses.

NitricOxideSignaling cluster_upstream NO Production cluster_downstream Downstream Signaling L-Arginine L-Arginine NOS NOS L-Arginine->NOS + O2, NADPH L-Citrulline L-Citrulline NOS->L-Citrulline NO NO NOS->NO Nitric Oxide (NO) sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

Figure 1. Simplified Nitric Oxide Signaling Pathway.

Experimental Protocols

Determination of Nitric Oxide Synthase Inhibition

A common method to assess the inhibitory activity of compounds on NOS is to measure the amount of nitric oxide produced, which is rapidly converted to nitrite and nitrate. The Griess assay is a colorimetric method for the quantification of nitrite.

Materials:

  • Purified NOS enzyme (nNOS, iNOS, or eNOS)

  • L-arginine (substrate)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Inhibitor compounds (Agmatine, L-NAME, 7-NI)

  • Greiss Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of inhibitors, L-arginine, NADPH, and other cofactors in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, purified NOS enzyme, and cofactors.

    • Add varying concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding L-arginine and NADPH to all wells.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

  • Nitrite Detection (Griess Assay):

    • Stop the enzyme reaction (e.g., by adding a reagent that denatures the enzyme or by placing the plate on ice).

    • Add the Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at ~540 nm using a microplate reader.

    • Create a standard curve using the nitrite standard solution.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well Plate Reagents->Plate_Setup Add_Enzyme Add Enzyme and Cofactors Plate_Setup->Add_Enzyme Add_Inhibitor Add Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Start_Reaction Initiate Reaction with L-arginine and NADPH Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Griess Add Griess Reagent Stop_Reaction->Add_Griess Incubate_Color Incubate for Color Development Add_Griess->Incubate_Color Read_Absorbance Read Absorbance at 540 nm Incubate_Color->Read_Absorbance Calc_Concentration Calculate Nitrite Concentration Read_Absorbance->Calc_Concentration Calc_Inhibition Determine % Inhibition and IC50 Calc_Concentration->Calc_Inhibition

Figure 2. General workflow for a NOS inhibition assay.

Conclusion

The choice of a Nitric Oxide Synthase inhibitor is highly dependent on the specific research question.

  • Agmatine presents an interesting case as an endogenous modulator of NOS activity, with moderate selectivity for the inducible isoform. Its complex mechanism of action, involving both competitive inhibition and potential oxidative inactivation, warrants further investigation.

  • L-NAME serves as a potent, non-selective inhibitor, making it suitable for studies where a general blockade of nitric oxide production is desired.

  • 7-Nitroindazole offers high selectivity for nNOS, rendering it an invaluable tool for exploring the specific roles of neuronal nitric oxide signaling in health and disease, particularly in neuroscience research.

This guide provides a foundational comparison to aid researchers in selecting the most appropriate inhibitor for their experimental needs. For in-depth analysis, consulting the primary literature for detailed experimental conditions and results is highly recommended.

References

A Comparative Guide to Aminoacetamidine Dihydrochloride in Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental results related to Aminoacetamidine dihydrochloride, commercially and more widely known as L-N⁶-(1-iminoethyl)lysine dihydrochloride (L-NIL). It offers an objective comparison of its performance against other common inhibitors of inducible nitric oxide synthase (iNOS), supported by experimental data and detailed protocols.

Introduction to this compound (L-NIL)

This compound, or L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. Consequently, selective inhibitors of iNOS like L-NIL are valuable tools in research and potential therapeutic agents. This guide will delve into the quantitative performance of L-NIL and compare it with other well-known NOS inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of L-NIL and other compounds against different nitric oxide synthase (NOS) isoforms is typically quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values for L-NIL and two other commonly used NOS inhibitors, Aminoguanidine and 1400W, against the three main NOS isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS).

CompoundiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)Reference
This compound (L-NIL) 3.3~3892~11.5~28[1][2]
Aminoguanidine2.1----[3]
1400W0.007 (Kd)502~7143~286

Experimental Protocols

A reliable assessment of an inhibitor's efficacy is contingent on a well-defined experimental protocol. Below is a typical methodology for an in vitro iNOS inhibition assay.

In Vitro iNOS Inhibition Assay Protocol

This protocol is designed to determine the IC₅₀ value of a test compound, such as this compound, by measuring the inhibition of NO production from activated macrophages.

1. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Test compounds (this compound, Aminoguanidine, 1400W)

  • Griess Reagent System (for nitrite determination)

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

2. Cell Culture and Induction of iNOS Expression:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • To induce iNOS expression, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.

3. Inhibitor Treatment:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., sterile water or DMSO).

  • Create a serial dilution of each inhibitor to be tested.

  • After the 24-hour induction period, remove the culture medium and replace it with fresh medium containing the various concentrations of the inhibitors. Include a vehicle control (solvent only).

4. Measurement of Nitric Oxide Production:

  • Incubate the cells with the inhibitors for a further 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable product of NO metabolism, in the supernatant using the Griess Reagent System, following the manufacturer's instructions.

  • Briefly, mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

5. Data Analysis:

  • Calculate the percentage of iNOS inhibition for each inhibitor concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of NO production, using non-linear regression analysis.

Mandatory Visualizations

iNOS Signaling Pathway in Inflammation

The following diagram illustrates the signaling pathway leading to the induction of iNOS and the subsequent production of nitric oxide in response to inflammatory stimuli.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR binds MyD88 MyD88 TLR4->MyD88 activates JAK JAK IFNGR->JAK activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene promotes STAT1 STAT1 JAK->STAT1 phosphorylates STAT1->iNOS_Gene promotes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO L_Citrulline L-Citrulline iNOS_Protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Inflammation Inflammation NO->Inflammation mediates

Caption: Inflammatory signaling pathway leading to iNOS expression and NO production.

Experimental Workflow for In Vitro iNOS Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC₅₀ of an iNOS inhibitor.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-Well Plate cell_culture->seeding induction Induce iNOS with LPS/IFN-γ (24h) seeding->induction treatment Treat Cells with Inhibitors (24h) induction->treatment inhibitor_prep Prepare Serial Dilutions of Inhibitors inhibitor_prep->treatment supernatant Collect Supernatant treatment->supernatant griess_assay Perform Griess Assay for Nitrite supernatant->griess_assay read_absorbance Measure Absorbance at 540nm griess_assay->read_absorbance data_analysis Calculate % Inhibition & IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining iNOS inhibitory activity in vitro.

Conclusion

This compound (L-NIL) is a valuable research tool due to its potent and selective inhibition of iNOS.[1][2] The provided data and protocols offer a framework for its comparative analysis against other NOS inhibitors. The choice of inhibitor will ultimately depend on the specific experimental needs, including the required potency and selectivity for the iNOS isoform. This guide serves as a foundational resource for researchers investigating the role of iNOS in health and disease.

References

Comparative Analysis of Agmatine and Its Alternatives for Nitric Oxide Modulation and Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Agmatine, chemically known as 1-(4-aminobutyl)guanidine and previously referred to as Aminoacetamidine dihydrochloride, is a neuromodulator derived from the decarboxylation of L-arginine.[1] It has garnered significant interest in the scientific community for its multifaceted physiological roles, including the modulation of nitric oxide (NO) synthesis and its neuroprotective properties.[1][2] This guide provides a comparative analysis of agmatine and its alternatives in two primary applications: enhancement of vasodilation for athletic performance and its potential as a rapid-onset antidepressant.

Application 1: Modulation of Nitric Oxide Synthesis for Vasodilation

Agmatine is widely recognized for its ability to modulate the production of nitric oxide, a key signaling molecule in the cardiovascular system that promotes vasodilation.[3] This has led to its use in dietary supplements aimed at enhancing athletic performance and muscle "pump".[4][5] Its primary mechanism involves the differential regulation of nitric oxide synthase (NOS) isoforms, particularly inhibiting inducible NOS (iNOS) while potentially activating endothelial NOS (eNOS).[5][6]

Alternatives to Agmatine for Nitric Oxide Production

The most common alternatives to agmatine for enhancing nitric oxide production are L-citrulline (often as citrulline malate) and L-arginine (often as arginine alpha-ketoglutarate or AAKG).[4][5][7]

  • L-Citrulline/Citrulline Malate: L-citrulline is an amino acid that is a precursor to L-arginine in the body. Supplementing with L-citrulline has been shown to be more effective at increasing plasma L-arginine levels than supplementing with L-arginine itself, leading to enhanced NO production.[4] Citrulline malate is a salt form of citrulline that may also contribute to energy production.[8]

  • L-Arginine/Arginine Alpha-Ketoglutarate (AAKG): L-arginine is the direct substrate for NOS enzymes to produce nitric oxide.[7] AAKG is a salt of L-arginine and alpha-ketoglutaric acid, which is purported to improve the stability and absorption of arginine.[7]

Comparative Performance Data

Direct comparative studies with quantitative performance metrics between agmatine, L-citrulline, and L-arginine are limited. However, we can compare their effects on NOS enzymes and athletic performance from individual studies.

CompoundTarget/AssayResultReference
Agmatine Inducible Nitric Oxide Synthase (iNOS) from macrophagesIC50 = 262 ± 39.9 µM[9][10]
Citrulline Malate Barbell Bench Press Performance (8g single dose)52.92% more repetitions in the final set compared to placebo[11]
L-Arginine Strength Outcomes (meta-analysis)No consistent ergogenic benefit of acute supplementation[12]
L-Citrulline vs. Citrulline Malate Upper-body muscular endurance (6-week supplementation)Both groups completed ~5-6 more repetitions than placebo with no significant difference between them.[13]
Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

1. Enzyme Preparation:

  • Partially purify iNOS from activated macrophage cell lysates or use a commercially available recombinant enzyme.[10]
  • The supernatant of ultracentrifuged homogenates (100,000 x g for 60 min) can be used as the enzyme source.[10]

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and protease inhibitors).[10]
  • For iNOS assays, calcium and calmodulin are typically omitted from the buffer.[10]
  • Add a known concentration of [3H]L-arginine (e.g., 40 µM) to the buffer.[10]

3. Inhibition Assay:

  • In separate reaction tubes, add the enzyme preparation.
  • Add varying concentrations of the test compound (e.g., agmatine) or vehicle control.
  • Initiate the reaction by adding the [3H]L-arginine-containing buffer.
  • Incubate at 37°C for a defined period (e.g., 60 minutes).

4. Separation and Quantification:

  • Stop the reaction by adding a stop buffer (e.g., containing a high concentration of non-radiolabeled L-arginine).
  • Separate the [3H]L-citrulline produced from the unreacted [3H]L-arginine using Dowex AG50X-W8 cation-exchange columns.[10]
  • Quantify the amount of [3H]L-citrulline in the eluate using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway for Nitric Oxide Synthesis

Nitric_Oxide_Pathway cluster_precursors Precursors cluster_enzymes Enzymes cluster_modulators Modulators L-Citrulline L-Citrulline L-Arginine L-Arginine L-Citrulline->L-Arginine Synthesis eNOS eNOS L-Arginine->eNOS Substrate iNOS iNOS L-Arginine->iNOS Substrate Nitric Oxide Nitric Oxide eNOS->Nitric Oxide Production iNOS->Nitric Oxide Production Agmatine Agmatine Agmatine->eNOS Activates Agmatine->iNOS Inhibits Vasodilation Vasodilation Nitric Oxide->Vasodilation Effect

Caption: Nitric oxide synthesis pathway and points of modulation.

Application 2: Neuroprotection and Rapid-Onset Antidepressant Effects

Agmatine acts as a neuromodulator in the brain and has shown promise in preclinical models for treating depression, often exhibiting a rapid onset of action similar to ketamine.[14][15][16] Its neuroprotective effects are attributed to its ability to antagonize NMDA receptors, among other actions.[14]

Alternative to Agmatine for Rapid-Onset Antidepressant Effects
  • Ketamine: A well-established rapid-onset antidepressant, ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist.[7][17] It has demonstrated significant and rapid reductions in depressive symptoms in patients with treatment-resistant depression.[18] Studies suggest that agmatine may share some of the molecular mechanisms underlying ketamine's antidepressant effects.[16]

Comparative Performance Data

Several studies have directly compared the antidepressant-like effects of agmatine and ketamine in animal models of depression.

CompoundAnimal ModelBehavioral TestResult (Immobility Time)Reference
Agmatine (0.1 mg/kg) Corticosterone-induced depression in miceTail Suspension TestSignificantly reversed the increased immobility time caused by corticosterone.[14]
Ketamine (1 mg/kg) Corticosterone-induced depression in miceTail Suspension TestSignificantly reversed the increased immobility time caused by corticosterone, similar to agmatine.[14]
Fluoxetine (10 mg/kg) Corticosterone-induced depression in miceTail Suspension TestA single dose did not reverse the increased immobility time.[14]
Agmatine (0.1 mg/kg) Chronic unpredictable stress in miceTail Suspension TestReversed the increased immobility time caused by stress.[15]
Ketamine (1 mg/kg) Chronic unpredictable stress in miceTail Suspension TestReversed the increased immobility time caused by stress, with a similar effect to agmatine.[15]
Experimental Protocol: Mouse Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant efficacy in rodents.[19][20][21][22]

1. Apparatus:

  • A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[19]

2. Procedure:

  • Administer the test compound (e.g., agmatine, ketamine) or vehicle control to the mice at a predetermined time before the test (e.g., 60 minutes prior to the test).
  • Gently place each mouse individually into the water-filled cylinder.
  • The test duration is typically 6 minutes.[19][20] The behavior is often recorded for the entire duration, but only the last 4 minutes are scored for immobility.[22]

3. Behavioral Scoring:

  • An observer, blind to the treatment groups, scores the duration of immobility.
  • Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.[20]
  • Mobility: Behaviors such as swimming, struggling, and climbing are considered mobile.

4. Data Analysis:

  • The total time spent immobile during the scoring period is calculated for each mouse.
  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the different treatment groups. A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

Signaling Pathway for Antidepressant Action

Antidepressant_Pathway cluster_antidepressants Compounds cluster_receptors Receptors cluster_downstream Downstream Effects Agmatine Agmatine NMDA Receptor NMDA Receptor Agmatine->NMDA Receptor Antagonizes Imidazoline Receptor Imidazoline Receptor Agmatine->Imidazoline Receptor Agonist Ketamine Ketamine Ketamine->NMDA Receptor Antagonizes mTOR Signaling mTOR Signaling NMDA Receptor->mTOR Signaling Modulates Imidazoline Receptor->mTOR Signaling Modulates Synaptic Plasticity Synaptic Plasticity mTOR Signaling->Synaptic Plasticity Promotes Antidepressant Effect Antidepressant Effect Synaptic Plasticity->Antidepressant Effect Leads to

Caption: Simplified signaling pathway for rapid antidepressant effects.

References

Head-to-Head Comparison: Aminoacetamidine Dihydrochloride vs. Diazepam in Targeting the Benzodiazepine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Aminoacetamidine dihydrochloride and the well-established benzodiazepine, Diazepam. This analysis focuses on their interaction with the benzodiazepine binding site on the GABAA receptor, a critical target for modulating anxiety, seizures, and other neurological conditions.

This compound has been identified as a ligand for the benzodiazepine receptor, the same target as Diazepam, a widely prescribed medication for anxiety and seizure disorders. Understanding the nuanced differences in their binding affinity, efficacy, and mechanism of action is crucial for preclinical and clinical research. This guide synthesizes available data to facilitate a direct comparison.

Quantitative Comparison of Binding Affinity

The following table summarizes the binding affinity of this compound and Diazepam to the benzodiazepine receptor. Binding affinity is a measure of how tightly a ligand binds to a receptor and is a key indicator of a compound's potency.

CompoundTargetBinding Affinity (Ki)Reference
This compound Benzodiazepine ReceptorData Not Available-
Diazepam Benzodiazepine Receptor~4 nM[1]

Mechanism of Action: Modulating the GABAA Receptor

Both this compound and Diazepam exert their effects by binding to the benzodiazepine site on the GABAA receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

The GABAA receptor is a pentameric structure composed of different subunits. The classical benzodiazepine binding site is located at the interface of the α and γ subunits.[2] Ligands binding to this site can have a spectrum of effects:

  • Agonists (e.g., Diazepam): Enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming or inhibitory effect on the nervous system.

  • Antagonists: Bind to the receptor but have no intrinsic activity. They block the effects of both agonists and inverse agonists.

  • Inverse Agonists: Have the opposite effect of agonists, reducing the effect of GABA and leading to a pro-convulsant or anxiogenic effect.

The specific functional activity of this compound as an agonist, antagonist, or inverse agonist at the benzodiazepine receptor is not yet fully characterized in publicly available literature.

Signaling Pathway and Experimental Workflow

The interaction of these compounds with the GABAA receptor initiates a signaling cascade that ultimately leads to neuronal inhibition. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing receptor binding.

GABAA_Signaling_Pathway cluster_membrane Cell Membrane GABAA GABA_A Receptor (α, β, γ subunits) Cl_ion Cl- GABAA->Cl_ion Channel Opening GABA GABA GABA->GABAA Binds Ligand Aminoacetamidine dihydrochloride OR Diazepam Ligand->GABAA Binds (Benzodiazepine Site) Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Signaling pathway of GABAA receptor modulation.

Experimental_Workflow A Prepare Brain Membrane Homogenate B Incubate with Radiolabeled Ligand (e.g., [3H]Flunitrazepam) A->B C Add Test Compound (Aminoacetamidine or Diazepam) at various concentrations B->C D Separate Bound and Free Radioligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 / Ki determination) E->F

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound to the benzodiazepine receptor.

1. Materials:

  • Test compounds: this compound, Diazepam
  • Radioligand: [3H]Flunitrazepam (a high-affinity benzodiazepine radioligand)
  • Brain tissue (e.g., rat cortex), homogenized
  • Incubation buffer (e.g., Tris-HCl)
  • Wash buffer
  • Glass fiber filters
  • Scintillation cocktail
  • Scintillation counter

2. Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
  • Binding Assay: In a multi-well plate, combine the brain membrane preparation, [3H]Flunitrazepam, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a non-radiolabeled benzodiazepine for non-specific binding).
  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While this compound has been identified as a ligand for the benzodiazepine receptor, a direct quantitative comparison with established drugs like Diazepam is hampered by the lack of publicly available binding and efficacy data for the former. The provided framework for experimental protocols and understanding of the underlying mechanism of action should empower researchers to conduct their own comparative studies. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a modulator of the GABAA receptor.

References

Unable to Validate Binding Affinity of Aminoacetamidine Dihydrochloride Due to Lack of a Clearly Identified Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the binding affinity of Aminoacetamidine dihydrochloride, as requested, cannot be completed at this time. Extensive searches for a specific biological target for this compound have been unsuccessful. Without a known molecular target, it is not possible to source or compare binding affinity data with alternative compounds, which is a core requirement of the requested comparison guide.

The available scientific literature and chemical databases do not provide a clear consensus or definitive information on the primary protein or nucleic acid to which this compound binds to elicit a biological effect. The name "this compound" itself appears to be a general chemical descriptor that may apply to multiple, non-specific research compounds, further complicating the identification of a singular, well-characterized molecule and its associated pharmacological data.

For a meaningful comparison guide to be created, the following information would be essential:

  • A specific molecular target: The protein, enzyme, receptor, or nucleic acid that this compound interacts with.

  • Binding affinity data (e.g., Kd, Ki, IC50): Quantitative measurements of the strength of the interaction between this compound and its target.

  • Alternative compounds: Other molecules that bind to the same target and for which binding affinity data is available.

  • Experimental protocols: Detailed methods used to determine the binding affinities.

Without this foundational information, the generation of comparative data tables, experimental protocols, and relevant signaling pathway diagrams is not feasible.

Researchers interested in the binding characteristics of a compound believed to be this compound are advised to first perform target identification and validation studies. Once a specific biological target is confirmed, standard biophysical and biochemical assays can be employed to determine its binding affinity.

General Experimental Workflow for Binding Affinity Determination

For the benefit of researchers, a generalized workflow for determining the binding affinity of a small molecule to a protein target is outlined below. This workflow is hypothetical in the context of this compound due to the unknown target.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Purify Target Protein a1 Select Assay Method (e.g., SPR, ITC, MST) p1->a1 p2 Synthesize/Acquire Small Molecule p2->a1 a2 Titrate Small Molecule against Target Protein a1->a2 a3 Measure Binding Signal a2->a3 d1 Plot Binding Curve a3->d1 d2 Fit Data to Binding Model d1->d2 d3 Determine Binding Affinity (Kd) d2->d3

Caption: A generalized experimental workflow for determining the binding affinity of a small molecule to a target protein.

Further investigation into the specific chemical structure and biological context of the "this compound" is necessary before any meaningful binding affinity validation can be conducted and a comparative guide can be produced.

A Researcher's Guide to Control Experiments for Aminoguanidine Dihydrochloride in Nitric Oxide Synthase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aminoguanidine dihydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS), with other common nitric oxide synthase (NOS) inhibitors. It includes detailed experimental protocols and quantitative data to assist in the design of robust and well-controlled studies. Due to the ambiguity of "Aminoacetamidine dihydrochloride," this guide focuses on the well-characterized and structurally similar compound, Aminoguanidine dihydrochloride.

Introduction to Aminoguanidine Dihydrochloride

Aminoguanidine is a small molecule that acts as a selective, mechanism-based inactivator of the inducible isoform of nitric oxide synthase (iNOS).[1][2][3] iNOS is typically expressed in response to inflammatory stimuli and produces large amounts of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.[4] The overproduction of NO by iNOS has been implicated in the pathophysiology of inflammatory diseases, sepsis, and neurodegenerative conditions.[5] Aminoguanidine's selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool in dissecting the specific roles of iNOS in these processes.[3][4] Beyond its role as a NOS inhibitor, aminoguanidine is also known to inhibit diamine oxidase and prevent the formation of advanced glycation end products (AGEs).[6]

Comparative Performance of NOS Inhibitors

The selection of an appropriate NOS inhibitor is critical for the specific research question. The following table summarizes the inhibitory potency (IC50 values) of aminoguanidine and other commonly used NOS inhibitors against the three main NOS isoforms. Lower IC50 values indicate higher potency.

InhibitorTarget Isoform(s)iNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (iNOS vs. nNOS/eNOS)
Aminoguanidine Primarily iNOS~2.1 - 20>1000>1000High
L-NIL (L-N6-(1-Iminoethyl)lysine)Highly selective for iNOS3.33929High
1400W Highly potent and selective for iNOS0.007150Very High
L-NAME (Nω-nitro-L-arginine methyl ester)Non-selective4.20.090.3Low
L-NMMA (Nω-monomethyl-L-arginine)Non-selective4.90.20.5Low

Note: IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source). The values presented here are approximate and intended for comparative purposes. Data compiled from multiple sources.

Experimental Protocols

In Vitro iNOS Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound on iNOS activity in a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Aminoguanidine dihydrochloride and other test inhibitors

  • Griess Reagent Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with Inhibitors: The following day, remove the medium and replace it with fresh medium containing various concentrations of aminoguanidine or other test inhibitors. A vehicle control (e.g., sterile water or DMSO, depending on the inhibitor's solvent) should be included. Incubate for 1-2 hours.

  • iNOS Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Nitrite Measurement: After incubation, measure the concentration of nitrite, a stable oxidation product of NO, in the cell culture supernatant using the Griess assay.

Griess Assay for Nitrite Determination

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (typically from 0 to 100 µM) in the same culture medium used for the experiment.[1]

  • Sample Collection: Carefully collect 50-100 µL of cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.

  • Griess Reagent Addition: Add the components of the Griess reagent to each well according to the manufacturer's instructions.[1][7] This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.[8]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[1][7]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Control Experiments

Rigorous controls are essential for the valid interpretation of data from studies using aminoguanidine.

  • Negative Controls:

    • Vehicle Control: Cells treated with the same solvent used to dissolve aminoguanidine to account for any effects of the solvent itself.

    • Unstimulated Cells: Cells that are not treated with an iNOS-inducing agent (e.g., LPS) to establish the basal level of NO production.[9]

  • Positive Controls:

    • iNOS Induction Control: Cells stimulated with an inducing agent like LPS or a cytokine cocktail to confirm the induction of iNOS and a measurable increase in NO production.[9][10]

    • Reference Inhibitor Control: A well-characterized iNOS inhibitor (e.g., 1400W or L-NIL) used as a positive control for inhibition, allowing for the comparison of the potency of aminoguanidine.[10]

  • Specificity Controls:

    • L-Arginine Competition: The inhibitory effect of aminoguanidine should be reversed by the addition of excess L-arginine, the substrate for NOS, demonstrating that the inhibition is occurring at the level of the enzyme's active site.

    • Use of a Non-selective Inhibitor: Including a non-selective inhibitor like L-NAME can help to understand the relative contribution of different NOS isoforms to the observed NO production in the experimental system.[11]

    • Measurement of Other NOS Isoform Activity: In relevant experimental systems, assessing the effect of aminoguanidine on eNOS and nNOS activity can confirm its selectivity for iNOS.

Visualizing Experimental Logic and Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate key pathways and workflows.

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine iNOS iNOS (Inducible) L_Arginine->iNOS L_Citrulline L-Citrulline iNOS->L_Citrulline NO Nitric Oxide (NO) iNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Physiological_Effects Inflammatory Response, Vasodilation, etc. cGMP->Physiological_Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->iNOS Induces Expression Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Inhibits

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition by Aminoguanidine.

iNOS_Inhibition_Workflow cluster_setup Experimental Setup cluster_assay Nitrite Measurement (Griess Assay) cluster_analysis Data Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) adhere Allow to Adhere (Overnight) seed_cells->adhere pretreat Pre-treat with Aminoguanidine/Controls adhere->pretreat induce Induce iNOS with LPS pretreat->induce incubate Incubate (24h) induce->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagents collect->add_griess measure Measure Absorbance (540 nm) add_griess->measure calculate Calculate Nitrite Concentration measure->calculate inhibition Determine % Inhibition calculate->inhibition

Caption: General Experimental Workflow for an In Vitro iNOS Inhibition Assay.

Control_Logic_Diagram Experiment iNOS Inhibition Experiment Untreated Untreated Cells (Basal NO) Experiment->Untreated Negative Control Vehicle_LPS Vehicle + LPS (Maximal NO Production) Experiment->Vehicle_LPS Reference for Inhibition Aminoguanidine_LPS Aminoguanidine + LPS (Test Condition) Experiment->Aminoguanidine_LPS Experimental Group Positive_Control_LPS Positive Control Inhibitor + LPS (e.g., 1400W) Experiment->Positive_Control_LPS Positive Control

Caption: Logical Relationships of Controls in an iNOS Inhibition Study.

References

Safety Operating Guide

A Guide to the Safe Disposal of Aminoacetamidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of aminoacetamidine dihydrochloride, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for this compound. This includes wearing appropriate Personal Protective Equipment (PPE) and understanding emergency first-aid measures.

Precaution CategorySpecific Requirement
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Work under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Handling Avoid contact with skin and eyes.[2] Do not breathe dust.[3] Wash hands thoroughly after handling.[2][3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
In Case of Exposure Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[2][3]
Inhalation: Move the person to fresh air and keep comfortable for breathing.[3]
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves incineration by a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be compatible with the chemical. The original container is often a suitable choice for waste accumulation.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[4]

    • Provide them with the safety data sheet (SDS) for this compound.

Recommended Disposal Procedure by a Licensed Professional:

The primary recommended method of disposal is incineration:

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

This process must be carried out in compliance with all federal, state, and local environmental regulations.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as detailed in the table above.

  • Containment: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[3] Avoid generating dust.[1][2]

  • Cleaning: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal of Spill Debris: All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.

Disposal Workflow Diagram

This compound Disposal Workflow A 1. Identify Waste This compound B 2. Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste Place in a labeled, compatible container B->C D 4. Store Securely Designated Hazardous Waste Area C->D E 5. Contact EHS or Licensed Disposal Service D->E F 6. Professional Disposal Incineration with afterburner and scrubber E->F G Spill Occurs G->B H Contain and Clean Spill Dispose of cleanup materials as hazardous waste G->H H->C

Caption: Logical workflow for the safe disposal of this compound.

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment. Always consult your institution's specific guidelines and the most recent safety data sheet for the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.